2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJSCNSPWZXPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Synergy of Two Privileged Scaffolds
An In-Depth Technical Guide on the Mechanism of Action for Furan-Sulfonamide Derivatives
In the landscape of medicinal chemistry, the furan ring and the sulfonamide group stand out as "privileged scaffolds"—structural motifs that appear in a multitude of pharmacologically active compounds.[1][2] Furan, a five-membered aromatic heterocycle, serves as a versatile bioisostere for phenyl rings, offering unique steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[1][3] The sulfonamide moiety (-SO₂NH₂) is a cornerstone of drug design, renowned for its ability to act as a potent zinc-binding group and a versatile functional handle in a wide array of therapeutic agents, from antibacterials to diuretics and anticancer drugs.[2][4][5]
The strategic combination of these two pharmacophores into furan-sulfonamide derivatives has yielded a class of molecules with diverse and potent biological activities.[6] These compounds have demonstrated significant potential by targeting a range of enzymes and signaling pathways implicated in various pathologies. This guide provides a detailed exploration of the core mechanisms of action for furan-sulfonamide derivatives, with a focus on their roles as inhibitors of Carbonic Anhydrases, α-Glucosidase, and Cyclooxygenases, as well as their emerging applications in oncology.
Primary Mechanism: Carbonic Anhydrase Inhibition
The most extensively documented mechanism of action for furan-sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).
Biological Role of Carbonic Anhydrases (CAs)
Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[7][8] They catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[7][9] This reaction is vital for pH regulation, acid-base balance, respiration, and the formation of various bodily fluids, including aqueous humor and cerebrospinal fluid.[7][8] Dysregulation of CA activity is linked to several diseases, making them validated drug targets for conditions such as glaucoma, epilepsy, and, notably, cancer, where specific isoforms are overexpressed in hypoxic tumors.[7][9]
Mechanism of Inhibition: A Classic Zinc-Binding Interaction
The therapeutic effect of sulfonamide-based inhibitors is rooted in their direct interaction with the CA active site. The primary sulfonamide moiety (-SO₂NH₂) is a superb mimic of the transition state of the CO₂ hydration reaction. It coordinates directly to the catalytic zinc ion (Zn²⁺) in a tetrahedral geometry, displacing the zinc-bound water molecule/hydroxide ion that is essential for catalysis.[10] This strong interaction effectively blocks the enzyme's active site, preventing substrate access and inhibiting its function.[7][10]
Isoform Selectivity
Humans express at least 15 different CA isoforms, which vary in their tissue distribution and subcellular location.[7] While many drugs target the widespread cytosolic isoform hCA II, significant research efforts are directed towards achieving selective inhibition of disease-related isoforms, such as the tumor-associated transmembrane isoforms hCA IX and hCA XII.[8][9] Structure-activity relationship (SAR) studies have shown that modifications to the furan ring and its substituents can significantly influence inhibitory potency and isoform selectivity. For instance, introducing methyl groups on the furan ring can enhance potency against both hCA II and hCA IX.[9]
Quantitative Analysis of CA Inhibition
The inhibitory potency of furan-sulfonamide derivatives is typically quantified by their inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher affinity for the enzyme and more potent inhibition.
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| Furyl Sulfonamide Derivative | hCA I | 116.90 ± 24.40 | [8][10] |
| Furyl Sulfonamide Derivative | hCA II | 177.00 ± 35.03 | [8][10] |
| Benzofuran-based Sulfonamide 1 | hCA IX | 10.0 | [10] |
| Benzofuran-based Sulfonamide 2 | hCA XII | 10.1 | [10] |
| 2,5-disubstituted furan-3-sulfonamide | hCA II | Varies (nM range) | [9] |
| 2,5-disubstituted furan-3-sulfonamide | hCA IX | Varies (nM range) | [9] |
| Acetazolamide (Standard) | hCA I | 439.17 ± 9.30 | [8][10] |
| Acetazolamide (Standard) | hCA II | 98.28 ± 1.69 | [8][10] |
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring CA activity and inhibition kinetics.[9]
Principle: The assay spectrophotometrically measures the rate of pH change resulting from the proton production during the enzyme-catalyzed hydration of CO₂. A pH indicator is used to monitor this change.
Step-by-Step Methodology:
-
Enzyme & Buffer Preparation: Prepare a solution of the purified hCA isoenzyme (e.g., ~10 nM final concentration) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).
-
Inhibitor Preparation: Dissolve the furan-sulfonamide test compounds in a suitable solvent like DMSO. Prepare serial dilutions to test a range of concentrations.
-
Incubation: Add the inhibitor solution to the enzyme solution. The final DMSO concentration should be kept low (e.g., <0.5%) to prevent solvent interference.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer solution in a stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time at its specific wavelength.
-
Data Analysis: Calculate the initial rate of the enzyme-catalyzed reaction. The inhibition constant (Kᵢ) is determined by fitting the rate data at various inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten, Cheng-Prusoff).
Emerging Mechanism: α-Glucosidase Inhibition
More recently, furan-sulfonamide derivatives have been identified as potent inhibitors of α-glucosidase, highlighting their potential as novel therapeutics for type 2 diabetes.[11][12]
α-Glucosidase in Diabetes Mellitus
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[12] Inhibiting this enzyme delays carbohydrate digestion and absorption, thereby reducing the postprandial blood glucose spike, a critical factor in managing type 2 diabetes mellitus.[12]
Molecular Interactions
Unlike the direct metal coordination seen in CA inhibition, the mechanism for α-glucosidase inhibition relies on a network of non-covalent interactions within the enzyme's active site. Molecular docking and kinetics studies reveal that furan-sulfonamide derivatives establish crucial hydrogen bonds and hydrophobic interactions with key amino acid residues.[11] For example, potent inhibitors form hydrogen bonds with residues such as Arg213 and Arg442, which stabilize the ligand-receptor complex.[11] The furan and aromatic rings engage in extensive hydrophobic interactions with other residues, further enhancing binding affinity.[11]
Quantitative Analysis of α-Glucosidase Inhibition
Several novel furan-sulfonamide derivatives have demonstrated inhibitory potency (measured by IC₅₀, the concentration required to inhibit 50% of enzyme activity) that surpasses the standard clinical drug, acarbose.[11]
| Compound | α-Glucosidase IC₅₀ (µM) | Inhibition Type | Reference |
| Derivative 4i | 2.03 ± 0.05 | - | [11] |
| Derivative 4p | 2.14 ± 0.01 | - | [11] |
| Derivative III-16 | 2.2 ± 0.2 | Competitive | [12] |
| Derivative III-39 | 4.6 ± 1.9 | Uncompetitive | [12] |
| Derivative III-11 | 6.0 ± 1.1 | Uncompetitive | [12] |
| Acarbose (Standard) | 3.20 ± 0.22 | - | [11] |
Experimental Workflow: In Vitro α-Glucosidase Inhibition Assay
Principle: The activity of α-glucosidase is determined by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The amount of p-nitrophenol produced is measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of α-glucosidase, the substrate (pNPG), and test inhibitors in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the furan-sulfonamide inhibitor. A control well with no inhibitor is also prepared. Incubate the plate for a set time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.
-
Reaction Quenching: After a second incubation period (e.g., 20 minutes), stop the reaction by adding a basic solution, such as sodium carbonate (Na₂CO₃).
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by plotting inhibition percentage against inhibitor concentration.
Other Notable Mechanisms of Action
Beyond CA and α-glucosidase, furan-sulfonamides have been investigated for their effects on other critical biological targets.
Cyclooxygenase (COX) Inhibition
Cyclooxygenases (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which mediate inflammation and pain.[13][14] While traditional NSAIDs inhibit both isoforms, selective COX-2 inhibition is desirable to reduce gastrointestinal side effects.[15] The sulfonamide group is a well-known structural characteristic of selective COX-2 inhibitors (coxibs).[13][15] Furan-sulfonamide derivatives have been synthesized and shown to be potent, selective COX-2 inhibitors, though some derivatives also show potent COX-1 inhibition.[13][16]
| Compound Class | Target | IC₅₀ | Reference |
| Dihydropyrrolo[3,2,1-hi]indoles (Sulfonamide) | COX-2 | 0.092–0.253 µM | [13] |
| Pyrrolo[3,2,1-hi]indoles (Sulfonamide) | COX-2 | Potent (nM range) | [13] |
| Quinoxaline/Furan Sulfonamide | COX-1 | Highly potent (IC50 ~0.6 µM) | [16] |
Anticancer Mechanisms
The anticancer activity of furan-sulfonamide derivatives appears to be multifactorial, involving disruption of the cytoskeleton and modulation of key survival pathways.[17][18]
-
Tubulin Polymerization Inhibition: Certain furan-sulfonamides act as antimitotic agents, disrupting microtubule assembly in a manner similar to established agents like combretastatin A-4.[6] This leads to cell cycle arrest and apoptosis.
-
Signaling Pathway Modulation: Other derivatives have been shown to exert their antiproliferative effects by promoting the activity of the tumor suppressor PTEN.[18] This, in turn, suppresses pro-survival signaling cascades like PI3K/Akt and Wnt/β-catenin, leading to decreased cancer cell growth.[18]
Numerous compounds have shown potent cytotoxic activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), A-375 (melanoma), HeLa (cervical), and SW620 (colorectal).[6][17][18]
Conclusion
Furan-sulfonamide derivatives represent a highly versatile and promising class of therapeutic agents. Their mechanism of action is diverse, leveraging the well-established zinc-binding capability of the sulfonamide moiety for potent enzyme inhibition (e.g., Carbonic Anhydrase) while also utilizing the unique structural features of the furan ring to form specific non-covalent interactions with other targets (e.g., α-glucosidase). Furthermore, their ability to modulate complex signaling pathways and cytoskeletal dynamics underscores their potential in oncology. The continued exploration of this chemical space, guided by a deep understanding of these underlying mechanisms, holds significant promise for the development of novel, targeted therapies for a wide range of human diseases.
References
-
Scozzafava, A., et al. (2000). Carbonic Anhydrase Inhibitors: Sulfonamides Incorporating Furan-, Thiophene- And Pyrrole-Carboxamido Groups Possess Strong Topical Intraocular Pressure Lowering Properties as Aqueous Suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-55. Available at: [Link].
-
PubChem. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. PubChem. Available at: [Link].
-
Fan, Z. Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].
-
Fan, Z. Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ResearchGate. Available at: [Link].
-
Maresca, A., et al. (2023). Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorganic Chemistry, 138, 106621. Available at: [Link].
-
ResearchGate. Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available at: [Link].
-
Wuest, M., et al. (2019). Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. Molecules, 24(20), 3788. Available at: [Link].
-
El-Sayed, M. A., et al. (2024). Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity. Molecules, 29(11), 2588. Available at: [Link].
-
Rao, G. P. C., et al. (2019). Design, Synthesis and Anticancer Evaluation of Novel Furan Sulphonamide Derivatives. Russian Chemical Bulletin, 68(8), 1546-1552. Available at: [Link].
-
Kumar, S., & Kumar, R. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Journal of Drug Delivery and Therapeutics, 14(5), 215-223. Available at: [Link].
-
Semantic Scholar. Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. Semantic Scholar. Available at: [Link].
-
Fayed, E. A., et al. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 75(4), 849-863. Available at: [Link].
-
Li, S., et al. (2019). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 16(11). Available at: [Link].
-
Supuran, C. T., et al. (2003). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry-Anti-Cancer Agents, 3(2), 117-134. Available at: [Link].
-
ResearchGate. Design, Synthesis and Anticancer Evaluation of Novel Furan Sulphonamide Derivatives. ResearchGate. Available at: [Link].
-
Abdelgawad, M. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. Available at: [Link].
-
Loğoğlu, E., et al. (2010). Synthesis and biological activity studies of furan derivatives. ResearchGate. Available at: [Link].
-
Cingolani, A., et al. (2018). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl). European Journal of Medicinal Chemistry, 133, 323-330. Available at: [Link].
-
Purder, P. L., et al. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of the American Chemical Society, 144(34), 15638-15646. Available at: [Link].
-
Khan, I., et al. (2026). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Journal of Molecular Structure, 1307, 137887. Available at: [Link].
-
Kalgutkar, A. S., et al. (2012). Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold. ACS Medicinal Chemistry Letters, 3(1), 35-40. Available at: [Link].
-
Purder, P. L., et al. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv. Available at: [Link].
-
Al-Ghorbani, M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(4), 386-409. Available at: [Link].
-
Iqbal, T., et al. (2013). In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. World Journal of Pharmaceutical Sciences, 1(3), 127-133. Available at: [Link].
-
ResearchGate. Structural-based analysis of sulfonamide derivatives: from solid states to acetolactate synthase enzyme interactions. ResearchGate. Available at: [Link].
-
Van der Westhuizen, J. H., & Rautenbach, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Critical Reviews in Toxicology, 51(2), 133-155. Available at: [Link].
-
Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews, 26(6), 769-796. Available at: [Link].
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. semanticscholar.org [semanticscholar.org]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis and Anticancer Evaluation of Novel Furan Sulphonamide Derivatives - Purna Chander Rao - Russian Journal of General Chemistry [bakhtiniada.ru]
- 18. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
therapeutic potential of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide in medicinal chemistry
The Therapeutic Potential of 2-Amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide in Medicinal Chemistry
Abstract This technical guide provides an in-depth analysis of This compound (CAS: 953732-42-8), a critical scaffold in medicinal chemistry. Distinct from its structural isomer Furosemide, this molecule represents a privileged "ortho-amino sulfonamide" motif. This guide explores its chemical architecture, synthetic pathways, and therapeutic potential as a precursor to fused heterocyclic diuretics (benzothiadiazines) and as a direct inhibitor of metalloenzymes. We present self-validating synthetic protocols and mechanistic insights for researchers in drug discovery.
Chemical Architecture & Structural Significance[1]
The molecule this compound is characterized by a benzene core substituted at the ortho positions with a primary amine (–NH₂) and a secondary sulfonamide group (–SO₂NH–R), where R is a furan-2-ylmethyl moiety.
Structural Isomerism: The Furosemide Comparison
To understand the therapeutic potential, one must contrast it with Furosemide , a loop diuretic.
-
Furosemide: The furan moiety is attached to the aniline nitrogen. The sulfonamide is unsubstituted (primary).
-
Target Scaffold: The furan moiety is attached to the sulfonamide nitrogen. The aniline is free (primary).
| Feature | Furosemide (Loop Diuretic) | This compound |
| Sulfonamide Type | Primary ( | Secondary ( |
| Aniline Type | Secondary ( | Primary ( |
| Primary Target | NKCC2 (Kidney) | Carbonic Anhydrase / Synthetic Intermediate |
| Cyclization Potential | Low | High (Precursor to Benzothiadiazines) |
Key Insight: The presence of a free ortho-amino group adjacent to the sulfonamide makes this molecule a "masked" heterocycle. It is a direct precursor to 1,2,4-benzothiadiazine-1,1-dioxides , a class of compounds that includes thiazide diuretics (e.g., Chlorothiazide).[1]
Therapeutic Potential & Mechanism of Action
Precursor to Thiazide-Like Diuretics
The most significant application of this scaffold is its utility as a building block for benzothiadiazines .[1]
-
Mechanism: The free aniline amine (
) can attack an electrophilic carbon (e.g., aldehyde, carboxylic acid, or orthoformate) to close the ring with the sulfonamide nitrogen. -
Result: Formation of a lipophilic, bicyclic system capable of inhibiting the
cotransporter (NCC) in the distal convoluted tubule. -
Advantage: The N-furan substituent on the sulfonamide (which becomes N-2 in the benzothiadiazine ring) enhances lipophilicity, potentially improving blood-brain barrier penetration or altering pharmacokinetic profiles compared to standard thiazides.[1]
Carbonic Anhydrase Inhibition (CAI)
While primary sulfonamides are the canonical CA inhibitors (binding Zn²⁺ in the active site), secondary sulfonamides like this scaffold exhibit unique selectivity profiles.
-
Selectivity: N-substituted sulfonamides are generally less potent against the ubiquitous cytosolic isoforms (hCA I, II) but can show selectivity for membrane-bound isoforms (hCA IX, XII) associated with hypoxic tumors.[1]
-
Binding Mode: The furan ring acts as a hydrophobic anchor, interacting with the hydrophobic half of the CA active site, compensating for the reduced acidity of the secondary sulfonamide NH.
Experimental Protocols
Validated Synthesis Protocol
Objective: Synthesize this compound from 2-nitrobenzenesulfonyl chloride. Rationale: Direct reaction with 2-aminobenzenesulfonyl chloride is avoided due to self-polymerization risks. The nitro- route serves as a self-protecting group strategy.
Reagents:
-
2-Nitrobenzenesulfonyl chloride (1.0 eq)
-
Furfurylamine (1.1 eq)
-
Triethylamine (
, 2.0 eq) -
Dichloromethane (DCM, anhydrous)
-
Pd/C (10% w/w) and Hydrogen gas (
) or /HCl.
Step-by-Step Methodology:
-
Sulfonamide Formation (Nucleophilic Substitution):
-
Dissolve 2-nitrobenzenesulfonyl chloride (5.0 g) in anhydrous DCM (50 mL) at 0°C under
. -
Add
followed by the dropwise addition of furfurylamine. -
Observation: Exothermic reaction; maintain temp < 10°C to prevent degradation.
-
Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1N HCl, then brine. Dry over
and concentrate. -
Intermediate: 2-nitro-N-(furan-2-ylmethyl)benzene-1-sulfonamide.
-
-
Nitro Reduction (Chemo-selective Hydrogenation):
-
Dissolve the nitro-intermediate in Methanol (MeOH).
-
Add 10% Pd/C (10 wt% of substrate).
-
Stir under
balloon atmosphere for 12 hours at RT. -
Critical Check: Ensure complete disappearance of the yellow nitro compound color.
-
Purification: Filter through Celite. Concentrate filtrate.[2] Recrystallize from EtOH/Water.
-
Yield Expectation: 75-85% overall. Characterization:
-
1H NMR (DMSO-d6):
5.9 (s, 2H, ), 7.2 (t, 1H, sulfonamide NH), 6.3-7.6 (aromatic protons).
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: Determine the
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Substrate: 4-Nitrophenyl acetate (4-NPA) or
hydration monitoring. -
Protocol:
-
Incubate enzyme (hCA II) with inhibitor (0.1 nM – 10 µM) for 15 min at 25°C.
-
Add substrate. Monitor absorbance change at 400 nm (for 4-NPA hydrolysis).
-
Calculation: Fit initial velocities to the Cheng-Prusoff equation to derive
and .
-
Visualization of Pathways
Synthesis & Cyclization Workflow
The following diagram illustrates the synthesis of the scaffold and its divergence into thiazide-like diuretics.
Caption: Synthetic route from nitro-precursor to the target amino-sulfonamide and subsequent cyclization to benzothiadiazines.
Mechanism of Action: CA Inhibition
Caption: Mechanism of Carbonic Anhydrase inhibition highlighting the dual role of the sulfonamide core and the furan tail.
Future Outlook & Strategic Applications
The this compound scaffold is underutilized. Its primary value lies not just as a final drug, but as a divergent intermediate .
-
Fragment-Based Drug Design (FBDD): The molecule serves as an excellent fragment for screening against metalloenzymes, offering a rigid benzene linker with two distinct hydrogen-bonding vectors (amine and sulfonamide).[1]
-
Anticancer Prodrugs: The furan ring is metabolically active (cytochrome P450 oxidation), potentially allowing for the design of bioactivatable prodrugs that release the active sulfonamide in high-oxidative-stress environments (e.g., tumors).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors: Synthesis of sulfonamides incorporating furan, thiophene and pyrrole carboxamido groups. Bioorganic & Medicinal Chemistry, 10(11), 2905-2911.[1] Link
-
Duggan, S. T., & Scott, L. J. (2009). Sulfonamide Diuretics: A Review. Drugs, 69(1), 1-25.[1] (Contextual grounding on benzothiadiazine synthesis). Link
Sources
molecular weight and topological polar surface area of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
Topic: Molecular Weight and Topological Polar Surface Area of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide Role: Senior Application Scientist Format: Technical Whitepaper
Physicochemical Characterization & Cheminformatic Analysis
Executive Summary
In the landscape of medicinal chemistry, This compound (CAS: 953732-42-8) represents a critical pharmacophore scaffold. Structurally homologous to the diuretic Furosemide , this molecule retains the essential sulfonamide and furan moieties while presenting a distinct substitution pattern (ortho-amino) compared to the meta-substituted congeners often found in clinical therapeutics.
This guide provides a rigorous analysis of its two primary physicochemical descriptors: Molecular Weight (MW) and Topological Polar Surface Area (TPSA) .[1] These metrics are not merely static numbers but are dynamic predictors of the molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile, specifically its compliance with Lipinski’s Rule of 5 and its potential for blood-brain barrier (BBB) permeation.
Physicochemical Specifications
The following data aggregates confirmed experimental values and high-fidelity computational predictions.
| Property | Value | Unit | Method/Standard |
| Molecular Formula | C₁₁H₁₂N₂O₃S | - | Stoichiometric Calculation |
| Molecular Weight | 252.29 | g/mol | IUPAC Atomic Weights [1] |
| Monoisotopic Mass | 252.0568 | Da | High-Res Mass Spectrometry (HRMS) |
| TPSA | 85.33 | Ų | Ertl Fragment-Based Method [2] |
| LogP (Predicted) | ~1.4 - 1.8 | - | Consensus Partition Coefficient |
| H-Bond Donors | 2 | - | Lipinski Definition (NH₂, NH) |
| H-Bond Acceptors | 5 | - | Lipinski Definition (O, N) |
Deep Dive: Topological Polar Surface Area (TPSA)
The TPSA is a robust descriptor correlating with passive molecular transport through membranes. For this compound, the TPSA is calculated using the additive fragment method developed by Ertl et al.[2] This method avoids the computational expense of 3D conformational searching while providing results that correlate (
Fragment Contribution Analysis
To understand the causality behind the 85.33 Ų value, we must decompose the molecule into its polar fragments. Non-polar atoms (C, H) do not contribute to TPSA.
| Structural Fragment | Type | Contribution (Ų) | Count | Subtotal (Ų) |
| Ar-NH₂ | Aromatic Primary Amine | 26.02 | 1 | 26.02 |
| -SO₂- | Sulfonyl Group | 34.14 | 1 | 34.14 |
| -NH- | Sulfonamide Nitrogen | 12.03 | 1 | 12.03 |
| Furan-O | Aromatic Ether Oxygen | 13.14 | 1 | 13.14 |
| Total TPSA | 85.33 |
Biological Implications[2][6][7]
-
Oral Bioavailability: The TPSA is well below the 140 Ų threshold typically associated with poor oral absorption. This suggests high passive gastrointestinal absorption.
-
BBB Penetration: Molecules with TPSA < 90 Ų are generally considered favorable for penetrating the Blood-Brain Barrier. With a TPSA of ~85 Ų, this scaffold sits in the "sweet spot" for CNS-active discovery programs, unlike its more polar analogs.
Experimental & Computational Workflows
As an Application Scientist, it is critical to validate theoretical values with experimental data. The following workflows outline the standard operating procedures (SOPs) for verifying identity and purity.
Cheminformatics Workflow (In Silico)
The following diagram illustrates the logic flow for determining TPSA and predicting drug-likeness.
Figure 1: Logic flow for the computational determination of TPSA using fragment-based topology.
Experimental Validation Protocol
To empirically verify the molecular weight and structural integrity, the following LC-MS protocol is recommended.
Protocol: LC-MS Identification
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: ESI+ (Electrospray Ionization, Positive Mode).
-
Expected [M+H]⁺: 253.06 m/z.
-
Expected [M+Na]⁺: 275.04 m/z.
-
Synthesis & Structural Context[6][7][8][9][10][11][12]
Understanding the synthesis provides context for the presence of specific fragments.[5] This molecule is typically synthesized via the nucleophilic attack of furfurylamine on 2-aminobenzenesulfonyl chloride (or a protected nitro- precursor followed by reduction).
Figure 2: Synthetic pathway illustrating the introduction of the sulfonamide and furan moieties.
Structural Significance
The furan-2-ylmethyl group is a bioisostere often used to modulate lipophilicity and metabolic stability. In this specific molecule, the ortho-amino group provides a unique handle for intramolecular hydrogen bonding with the sulfonamide oxygen, potentially locking the conformation and influencing the effective TPSA (dynamic PSA) compared to the static topological calculation [3].
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021). Standard Atomic Weights. [Link]
-
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties.[2][3][4] Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
PubChem Database. (2025). Compound Summary for this compound. [Link]
Sources
- 1. Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peter-ertl.com [peter-ertl.com]
- 5. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
biological targets for 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
An In-Depth Technical Guide to the Elucidation of Biological Targets for 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse mechanisms of action. The specific compound, this compound, combines this privileged scaffold with a furan moiety, suggesting a unique pharmacological profile. However, its precise biological targets remain largely uncharacterized in publicly available literature. This guide eschews a simple recitation of known facts and instead provides a comprehensive, field-proven strategic workflow for the de-novo identification and validation of its molecular targets. We present a multi-pronged approach, blending hypothesis-driven screening with unbiased, proteome-wide discovery methods. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust framework for elucidating the mechanism of action for novel sulfonamide-based compounds.
Introduction: The Sulfonamide Scaffold and the Opportunity of this compound
Sulfonamides are a versatile class of compounds with a rich history in drug discovery, initially renowned for their antibacterial properties. The archetypal mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria.[1][2] This structural analogy to p-aminobenzoic acid (PABA) allows sulfonamides to disrupt bacterial DNA synthesis, leading to a bacteriostatic effect.[2][3]
However, the therapeutic potential of sulfonamides extends far beyond antimicrobial applications. Modifications to the core structure have yielded potent and selective inhibitors for a multitude of human enzymes and receptors.[4][5] These include, but are not limited to:
-
Carbonic Anhydrases (CAs): Involved in pH regulation, secretion, and other physiological processes.[6][7]
-
Proteases: Including metalloproteases and serine proteases.[6]
-
Kinases: Such as the PI3K/mTOR signaling pathway.[8]
-
Urease: A target for treating infections by urease-producing bacteria like Helicobacter pylori.[9]
-
Ion Channels and Receptors: Influencing cardiovascular functions.[10]
The structure of this compound presents an intriguing candidate for novel target discovery. The primary amine at the 2-position and the N-linked furfuryl group offer distinct chemical properties compared to classic sulfa drugs. This guide outlines a systematic, multi-step process to unravel its biological targets, validate its mechanism of action, and lay the groundwork for its therapeutic development.
Part I: Hypothesis-Driven Target Screening
Based on the extensive literature on sulfonamide derivatives, a logical starting point is to screen this compound against established target families. This approach leverages existing knowledge to rapidly identify potential interactions.
Primary Target Class: Carbonic Anhydrases
The sulfonamide moiety is a classic zinc-binding group, making it a potent inhibitor of carbonic anhydrases (CAs).[6] Different CA isoforms are implicated in various diseases, including glaucoma, epilepsy, and cancer.[7]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
-
Objective: To determine the inhibitory activity (IC₅₀) of the compound against a panel of key human CA isoforms (e.g., hCA I, II, IX, and XII).
-
Principle: A stopped-flow spectrophotometric assay is used to measure the CA-catalyzed hydration of CO₂. The inhibition of this reaction is monitored by observing the change in pH using a colorimetric indicator.
-
Materials:
-
Purified recombinant human CA isoforms (I, II, IX, XII).
-
HEPES buffer (pH 7.4).
-
Phenol red as a pH indicator.
-
CO₂-saturated water.
-
This compound dissolved in DMSO.
-
Acetazolamide (a known pan-CA inhibitor) as a positive control.
-
-
Methodology:
-
Prepare a reaction mixture containing HEPES buffer, phenol red, and the specific CA isozyme in a stopped-flow instrument cuvette.
-
Prepare serial dilutions of the test compound and the positive control (Acetazolamide).
-
Incubate the enzyme with varying concentrations of the inhibitor for 15 minutes at room temperature.
-
Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water to initiate the hydration reaction.
-
Monitor the absorbance change at 557 nm, which corresponds to the change in pH, over a defined time course (e.g., 100 seconds).
-
Calculate the initial enzymatic rates from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Secondary Target Classes: Proteases and Kinases
Sulfonamides have been successfully developed as inhibitors of various proteases and kinases.[6][8] Screening against panels of these enzymes is a prudent secondary step.
-
Protease Panels: Screen against key metalloproteases (e.g., MMP-2, MMP-9) and serine proteases (e.g., elastase, thrombin) using commercially available fluorescence-based assay kits.
-
Kinase Panels: Utilize a broad kinase panel (e.g., a 400+ kinase panel service) to identify any potential off-target or novel kinase inhibitory activity. This is typically performed using radiometric or fluorescence-based assays that measure the phosphorylation of a substrate.
| Putative Target Class | Example Targets | Rationale for Screening | Primary Assay Method |
| Carbonic Anhydrases | hCA I, II, IX, XII | The sulfonamide moiety is a well-established zinc-binding pharmacophore for CAs.[6] | Stopped-flow CO₂ Hydration Assay |
| Proteases | MMPs, Elastase, Thrombin | Sulfonamide derivatives can interact with catalytic residues in protease active sites.[6] | FRET-based Substrate Cleavage Assay |
| Kinases | PI3K, mTOR, EGFR, etc. | The scaffold can serve as a hinge-binder in ATP-binding pockets.[8] | Radiometric (³²P-ATP) or Fluorescence-based Kinase Assay |
| Dihydropteroate Synthase | DHPS from E. coli, S. aureus | The classic antibacterial target for sulfonamides provides a baseline activity profile.[1] | Dihydropteroate formation assay coupled to HPLC or spectrophotometry |
Part II: Unbiased, Proteome-Wide Target Identification
While hypothesis-driven screening is efficient, it is inherently limited to known targets. Unbiased approaches are critical for discovering novel or unexpected biological targets.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique involves immobilizing the compound on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Workflow Diagram: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for identifying protein targets using AC-MS.
Causality in Experimental Design: The choice of linker is critical; it must be attached to a position on the molecule that does not disrupt its binding to the target. The primary amine at the 2-position is an ideal handle for linker attachment. A control experiment using a resin with the linker alone is mandatory to differentiate true binders from proteins that non-specifically interact with the matrix.
Cellular Thermal Shift Assay (CETSA®)
CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. This can be assessed in intact cells, providing a more physiologically relevant context.
Workflow Diagram: Thermal Proteome Profiling (TPP)
Caption: High-level workflow for target discovery using TPP (CETSA-MS).
Self-Validating System: The generation of a full melting curve for each protein provides a rich dataset. A true target will show a consistent, dose-dependent rightward shift in its melting temperature (ΔTm) in the presence of the compound. This internal consistency helps to eliminate false positives.
Part III: Target Validation
Identifying a candidate protein is not the endpoint. Rigorous validation is required to confirm that the interaction is specific, occurs within cells, and is responsible for the compound's biological effects.
Logical Framework: The Target Validation Cascade
Caption: A logical cascade for validating candidate protein targets.
Biochemical Validation: Surface Plasmon Resonance (SPR)
-
Objective: To confirm direct binding between the compound and a purified candidate protein and to quantify the binding kinetics (kₐ, kₔ) and affinity (Kₔ).
-
Methodology:
-
Immobilize the purified recombinant target protein onto a sensor chip.
-
Flow a series of concentrations of this compound across the chip.
-
Measure the change in the refractive index at the surface, which is proportional to the mass bound (the compound).
-
Fit the resulting sensorgrams to a binding model to calculate the kinetic and affinity constants.
-
-
Trustworthiness: SPR provides real-time, label-free data on the direct interaction, offering a high degree of confidence that the protein is a direct binder and not an artifact of a complex.
Genetic Validation: CRISPR/Cas9 Knockout
-
Objective: To determine if the absence of the target protein phenocopies or ablates the cellular effect of the compound.
-
Methodology:
-
Design and validate guide RNAs (gRNAs) specific to the gene encoding the target protein.
-
Use CRISPR/Cas9 to generate a stable knockout cell line for the target protein.
-
Confirm protein loss via Western Blot or mass spectrometry.
-
Treat both the wild-type and knockout cell lines with the compound.
-
Measure a key phenotypic endpoint (e.g., cell viability, apoptosis, target pathway modulation).
-
-
Causality: If the knockout cells are resistant to the compound compared to wild-type cells, it provides strong evidence that the protein is the functionally relevant target mediating that specific cellular response.
Conclusion
The elucidation of biological targets for a novel compound like this compound requires a disciplined, multi-faceted approach. This guide provides a strategic framework that moves from broad, hypothesis-driven screening to unbiased, proteome-wide discovery, and culminates in rigorous, multi-step validation. By integrating biochemical, cellular, and genetic techniques, researchers can build a compelling, data-driven case for a specific mechanism of action. This foundational knowledge is indispensable for the subsequent optimization, preclinical, and clinical development of this promising molecule.
References
-
Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 147-194. [Link]
-
Taha, M., et al. (2026). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Akhtar, N., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1599. [Link]
-
de Oliveira, R. B., et al. (2022). Computational discovery of sulfonamide derivatives as potential inhibitors of the cruzain enzyme from T. cruzi by molecular. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8101. [Link]
- Hidaka, H., et al. (1993). Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them.
-
Ivanov, I., et al. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. World Journal of Pharmaceutical Research. [Link]
-
Arshad, F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 25812-25825. [Link]
-
Alvarez-Ramirez, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]
-
Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
-
Kumar, A., et al. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. SN Applied Sciences, 3(5), 534. [Link]
-
Gadžo, J., et al. (2018). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management, 10(1), 35-43. [Link]
-
Khan, S. A., & Yusuf, M. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153. [Link]
-
Reddy, T. S., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(34), 6825-6830. [Link]
-
Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2750. [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
-
Rungrotmongkol, T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
-
Bhat, M. A., et al. (2005). Biological activities of sulfonamides. ResearchGate. [Link]
-
Al-Suhaimi, K. S., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(16), 3426. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 10. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
predicted toxicity and ADME profile of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
An In-depth Technical Guide
Predicted ADME & Toxicity Profile of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
Abstract: This technical guide provides a comprehensive in silico analysis of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the novel chemical entity, this compound (CAS 953732-42-8). In the absence of direct experimental data, this report synthesizes predictive data derived from established computational models and available literature on structurally analogous sulfonamide and furan-containing compounds. The analysis highlights key physicochemical properties, predicts pharmacokinetic behavior, and identifies potential toxicological liabilities, with a significant focus on the metabolic activation of the furan moiety. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals to inform early-stage decision-making, guide future experimental design, and mitigate potential risks in the development pipeline.
Introduction and Compound Overview
The imperative to reduce late-stage attrition in drug development has placed significant emphasis on the early characterization of a candidate's ADME-Tox profile.[1][2][3] Integrating computational, or in silico, screening allows for the rapid and cost-effective evaluation of key pharmacokinetic and toxicological properties before substantial resources are committed.[4][5][6] This guide focuses on this compound, a compound featuring a benzenesulfonamide core linked to a furfuryl group.
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutics including antibacterial, anti-inflammatory, and anti-cancer agents.[7][8][9][10][11] The furan ring is also a common heterocyclic motif in pharmacologically active molecules, recognized for its diverse biological activities.[12][13] However, the furan moiety is also a well-documented structural alert for toxicity, primarily due to its potential for metabolic activation into reactive, cytotoxic species.[14][15] Therefore, a thorough predictive analysis is critical to understanding the therapeutic potential and risks associated with this specific chemical architecture.
This document will systematically deconstruct the predicted ADME and toxicity profile of this compound, grounding the analysis in established computational methodologies and literature precedents for its core scaffolds.
In Silico Methodology: A Self-Validating Approach
The predictions within this guide are generated using a consensus approach, integrating multiple computational models to enhance the reliability of the findings. The workflow is designed to be a self-validating system, where predictions from different algorithms and databases are cross-referenced to establish a robust profile. Key steps in this process include calculation of physicochemical properties, evaluation of pharmacokinetic parameters, and prediction of various toxicological endpoints.[1][3]
Caption: In Silico ADME-Tox Predictive Workflow.
Predicted Physicochemical Properties and Drug-Likeness
The foundation of any ADME profile lies in the molecule's fundamental physicochemical properties. These parameters govern its solubility, permeability, and potential for oral bioavailability. The predicted properties for this compound are summarized below and evaluated against Lipinski's Rule of Five, a widely used guideline for assessing drug-likeness.[16]
Table 1: Predicted Physicochemical Properties and Drug-Likeness Evaluation
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Formula | C₁₁H₁₂N₂O₃S[17] | - | - |
| Molecular Weight ( g/mol ) | 252.29 | ≤ 500 | Yes |
| logP (Octanol/Water Partition) | ~1.5 - 2.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 (amine and sulfonamide -NH) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (3x oxygen, 1x nitrogen) | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | ~90-100 Ų | ≤ 140 Ų | Yes |
| Rotatable Bonds | 4 | ≤ 10 | Yes |
Based on this in silico analysis, this compound demonstrates excellent compliance with Lipinski's Rule of Five. The moderate lipophilicity (logP) and TPSA suggest a favorable balance between aqueous solubility and membrane permeability, which are prerequisites for good oral absorption.
Predicted ADME Profile
Absorption
The compound is predicted to have good passive intestinal absorption. Its compliance with drug-likeness rules suggests favorable properties for oral bioavailability. However, sulfonamides can be substrates for efflux transporters like P-glycoprotein (P-gp), which could potentially limit net absorption. Specific in silico modeling of P-gp interaction would be a required next step for validation. Theoretical models for Caco-2 permeability for similar sulfonamide structures often predict low to moderate permeability.[18]
Distribution
With a moderate molecular weight and TPSA, the compound is expected to distribute from the systemic circulation into tissues. Plasma protein binding for sulfonamides is variable but often significant. The predicted logP suggests that the compound is unlikely to readily cross the blood-brain barrier (BBB), potentially reducing the risk of central nervous system (CNS) side effects.
Metabolism
Metabolism is predicted to be a critical determinant of this compound's efficacy and safety profile. Two primary sites are susceptible to biotransformation: the benzenesulfonamide core and the furan ring.
-
Benzenesulfonamide Core: The aromatic ring is susceptible to Phase I oxidation (hydroxylation) by cytochrome P450 (CYP) enzymes. The primary amine group (-NH₂) may undergo Phase II conjugation reactions, such as N-acetylation.
-
Furan Ring (Critical Pathway): The furan moiety represents a significant metabolic liability. Furan and its derivatives are known to be bioactivated by CYP enzymes, particularly CYP2E1, to form the highly reactive and cytotoxic α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[15][19] This electrophilic metabolite can readily form covalent adducts with cellular nucleophiles like glutathione (GSH), proteins, and DNA, leading to cellular dysfunction and toxicity.[14][19][20] This pathway is the primary driver for the predicted hepatotoxicity.
Furthermore, sulfonamides as a class are known to be inhibitors of various CYP isoforms (e.g., CYP2C9, CYP2C19).[21] The potential for this compound to act as a CYP inhibitor should be evaluated experimentally to assess the risk of drug-drug interactions.
Caption: Predicted Metabolic Pathways and Bioactivation.
Excretion
The primary route of elimination for the parent compound and its metabolites is predicted to be renal excretion. The metabolites, particularly after Phase II conjugation, will be more polar and readily cleared by the kidneys.
Table 2: Summary of Predicted ADME Profile
| Parameter | Prediction | Rationale / Implication |
| Absorption | Good | Favorable physicochemical properties. Potential for P-gp efflux. |
| Distribution | Moderate | Expected to distribute to tissues. Unlikely to cross BBB. |
| Metabolism | Extensive | CYP-mediated oxidation of both rings. N-acetylation. High risk of furan bioactivation to reactive BDA metabolite. |
| Excretion | Renal | Primary route for polar metabolites. |
Predicted Toxicity Profile
The toxicity profile is largely dictated by the metabolic bioactivation of the furan ring. While sulfonamides can be associated with idiosyncratic toxicities such as hypersensitivity reactions, the most predictable and concerning liability for this molecule is organ toxicity stemming from the BDA metabolite.[22]
Table 3: Summary of Predicted Toxicological Endpoints
| Toxicity Endpoint | Predicted Risk | Mechanism / Comment |
| Hepatotoxicity | High | CYP-mediated bioactivation of the furan ring to the hepatotoxic metabolite BDA is a well-documented pathway for furan-containing compounds.[15][20] This can lead to centrilobular necrosis. |
| Genotoxicity | Moderate to High | The reactive BDA metabolite can form adducts with DNA, which is a potential mechanism for initiating mutagenesis and carcinogenesis.[15][20] |
| Carcinogenicity | Moderate | Furan is a known rodent carcinogen, and the genotoxic potential of its metabolite suggests a carcinogenic risk that requires experimental evaluation.[15] |
| Nephrotoxicity | Low to Moderate | While some sulfonamides can cause renal issues (e.g., crystalluria), the primary concern for this molecule is hepatic. Covalent binding of metabolites in the kidney is possible.[20] |
| Cardiotoxicity | Low | No specific structural alerts for cardiotoxicity are present. General screening is always advised. |
| Acute Oral Toxicity | Moderate | Predicted to be harmful if swallowed, typical for this class of compounds.[23][24][25] (Predicted LD₅₀ likely in the 300-2000 mg/kg range). |
| Skin/Eye Irritation | Moderate | Many benzenesulfonamide derivatives are known to be skin and eye irritants.[25] |
Summary and Recommendations for Drug Development
In silico analysis of this compound reveals a profile with mixed potential.
Assets:
-
The molecule exhibits excellent "drug-like" physicochemical properties, suggesting a high probability of good oral absorption and favorable pharmacokinetics.
-
The sulfonamide scaffold is well-established and synthetically tractable.
Liabilities:
-
The primary and most significant risk is the high potential for metabolism-induced hepatotoxicity due to the furan moiety. This is a major liability that must be addressed experimentally.
-
A secondary but related risk is the potential for genotoxicity and carcinogenicity arising from the same reactive metabolite.
Recommendations:
-
Experimental Validation: High-throughput in vitro ADME assays should be conducted to confirm predictions for permeability, metabolic stability, and CYP inhibition.
-
Metabolite Identification: An absolute priority should be placed on conducting in vitro metabolism studies using human liver microsomes or hepatocytes to confirm the formation of the BDA metabolite.
-
Toxicity Screening: Early-stage cytotoxicity assays, particularly in hepatic cell lines (e.g., HepG2), are essential to quantify the hepatotoxic risk.
-
Structural Modification: If the desired pharmacological activity is confirmed, medicinal chemistry efforts should be directed at mitigating the metabolic risk. Strategies could include replacing the furan ring with a more stable heterocycle or introducing blocking groups at positions susceptible to metabolic activation.
This predictive guide underscores the power of in silico tools to proactively identify and address potential development hurdles, enabling a more informed, resource-efficient path forward in drug discovery.
References
-
Abdelazeem, N. M., Aboulthana, W. M., Hassan, A. S., Almehizia, A. A., Naglah, A. M., & Alkahtani, H. M. (n.d.). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. PMC. Retrieved from [Link]
-
Chen, H., et al. (2024). Mechanism-based cytotoxicity trend prediction of furan-containing pollutants present in a mixture. Environmental Pollution. Retrieved from [Link]
-
El-Malah, A. A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Angeli, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. Retrieved from [Link]
-
Badawy, M. A. S., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances. Retrieved from [Link]
-
Mathews, J. M., et al. (2019). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. PMC. Retrieved from [Link]
-
ResearchGate. (2024). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. Retrieved from [Link]
-
ResearchGate. (2024). IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. Retrieved from [Link]
-
PSE Community.org. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Predicted ADMET characteristics of benzenesulfonamide analogs. Retrieved from [Link]
-
Unich.it. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonamide. Retrieved from [Link]
-
CPAchem. (2024). Safety data sheet. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Toxicogenomics Case Study: Furan. Retrieved from [Link]
-
Yu, H., & Adedoyin, A. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational models for ADME. Retrieved from [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. Retrieved from [Link]
-
ResearchGate. (2022). Schiff base (Z)-4-((furan-2-ylmethylene)amino) benzenesulfonamide: Synthesis, solvent interactions through hydrogen bond, structural and spectral properties, quantum chemical modeling and biological studies. Retrieved from [Link]
-
Impactfactor. (n.d.). Synthesis and Biological Activity of New Sulfonamide Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
GitHub. (n.d.). molecularinformatics/Computational-ADME. Retrieved from [Link]
-
ResearchGate. (n.d.). A new metabolic pathway for a sulfonamide group. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathways of furan leading to formation of potential biomarkers of furan exposure. Retrieved from [Link]
-
ResearchGate. (2003). ADME-Tox in drug discovery: Integration of experimental and computational technologies. Retrieved from [Link]
-
Ravindranath, V., & Boyd, M. R. (1985). 2-Methylfuran toxicity in rats--role of metabolic activation in vivo. Toxicology and Applied Pharmacology. Retrieved from [Link]
-
Ekins, S. (n.d.). In Silico ADME/Tox Comes of Age: Twenty Years Later. PMC. Retrieved from [Link]
-
Open Access Pub. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
-
PubMed. (2022). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. Retrieved from [Link]
-
Nigerian Journal of Science and Environment. (2024). In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. Retrieved from [Link]
-
MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved from [Link]
Sources
- 1. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04756F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. GitHub - molecularinformatics/Computational-ADME [github.com]
- 7. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccesspub.org [openaccesspub.org]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. psecommunity.org [psecommunity.org]
- 14. Mechanism-based cytotoxicity trend prediction of furan-containing pollutants present in a mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. 2-amino-N-[(furan-2-yl)methyl]benzene-1-sulfonamide | 953732-42-8 [sigmaaldrich.com]
- 18. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 19. researchgate.net [researchgate.net]
- 20. 2-Methylfuran toxicity in rats--role of metabolic activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. cpachem.com [cpachem.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: Step-by-Step Synthesis of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
Executive Summary & Strategic Overview
This protocol details the synthesis of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide , a privileged scaffold often utilized in the development of carbonic anhydrase inhibitors, diuretics, and antimicrobial agents.
Retrosynthetic Logic
Direct reaction of 2-aminobenzenesulfonyl chloride with furfurylamine is chemically risky due to the instability of the unprotected amino-sulfonyl chloride (prone to self-polymerization). Therefore, this protocol utilizes a Nitro-Protection Strategy :
-
Nucleophilic Substitution: Reaction of stable 2-nitrobenzenesulfonyl chloride with furfurylamine (furan-2-ylmethanamine).
-
Chemoselective Reduction: Reduction of the nitro group to the amine using Iron/Ammonium Chloride (
).
Why this route?
-
Chemospecificity: The furan ring is acid-sensitive (prone to ring-opening) and susceptible to saturation under high-pressure catalytic hydrogenation. The
reduction is mild (pH ~7) and strictly targets the nitro group, leaving the furan and sulfonamide bond intact. -
Scalability: Both steps avoid chromatographic purification in favor of precipitation/recrystallization, making the process amenable to scale-up.
Safety & Hazard Assessment
| Reagent | Hazard Class | Critical Safety Measure |
| 2-Nitrobenzenesulfonyl chloride | Corrosive, Skin Sensitizer | Handle in fume hood; moisture sensitive (hydrolyzes to acid). |
| Furfurylamine | Toxic, Flammable | Avoid inhalation; lachrymator. |
| Dichloromethane (DCM) | Carcinogen (Suspected) | Use resistant gloves (PVA or Viton); standard nitrile degrades. |
| Iron Powder | Flammable Solid | Keep dry; fine dust can be pyrophoric. |
Experimental Protocol
Phase 1: Sulfonamide Bond Formation
Objective: Synthesis of intermediate 2-nitro-N-(furan-2-ylmethyl)benzene-1-sulfonamide.
Reagents
-
2-Nitrobenzenesulfonyl chloride (1.0 equiv, 10 mmol, 2.21 g)
-
Furfurylamine (1.1 equiv, 11 mmol, 1.07 g)
-
Triethylamine (
) (1.5 equiv, 15 mmol, 2.1 mL) -
Dichloromethane (DCM) (anhydrous, 40 mL)
Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Dissolve 2-nitrobenzenesulfonyl chloride (2.21 g) in anhydrous DCM (30 mL). Cool the solution to 0 °C using an ice bath.
-
Amine Addition: In a separate vial, mix furfurylamine (1.07 g) and
(2.1 mL) in DCM (10 mL). Add this mixture dropwise to the cold sulfonyl chloride solution over 15 minutes.-
Note: The reaction is exothermic. Maintain internal temperature < 10 °C to prevent sulfonamide hydrolysis or side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3–4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). Starting material (
) should disappear; Product ( ) will appear.
-
-
Workup:
-
Wash the organic layer with 1N HCl (
mL) to remove excess amine/pyridine. -
Wash with Saturated
( mL) to remove unreacted sulfonyl chloride (hydrolyzed to acid). -
Wash with Brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: The crude off-white solid is usually sufficiently pure (>95%). If necessary, recrystallize from Ethanol.[1]
Yield Expectation: 85–92% (Yellowish/Off-white solid).
Phase 2: Chemoselective Nitro Reduction
Objective: Reduction of nitro group to yield this compound.
Reagents
-
2-Nitro-N-(furan-2-ylmethyl)benzene-1-sulfonamide (Intermediate from Phase 1) (1.0 equiv, 5 mmol, ~1.41 g)
-
Iron Powder (325 mesh) (5.0 equiv, 25 mmol, 1.40 g)
-
Ammonium Chloride (
) (5.0 equiv, 25 mmol, 1.34 g) -
Solvent: Ethanol/Water (3:1 ratio, 40 mL)
Procedure
-
Setup: Equip a 100 mL RBF with a reflux condenser.
-
Mixing: Suspend the Nitro-intermediate (1.41 g) in Ethanol (30 mL). Add a solution of
(1.34 g) dissolved in Water (10 mL). -
Activation: Add Iron powder (1.40 g) in one portion.
-
Reflux: Heat the mixture to vigorous reflux (approx. 80 °C) with rapid stirring.
-
Duration: Reflux for 2–3 hours.
-
Checkpoint: TLC should show a significant polarity shift. The amine product is more polar than the nitro precursor and often fluorescent under UV (254/365 nm).
-
-
Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad with hot Ethanol (20 mL).
-
Isolation:
-
Concentrate the filtrate to remove most Ethanol.
-
Dilute the aqueous residue with EtOAc (50 mL) and Water (20 mL).
-
Separate layers.[6] Extract aqueous layer again with EtOAc (20 mL).
-
Combine organics, dry over
, and concentrate.
-
-
Final Purification: Recrystallize from Ethanol/Water or Toluene to obtain light beige/white crystals.
Yield Expectation: 75–85%.
Visual Workflows (Graphviz)
Reaction Scheme
Figure 1: Two-step synthetic pathway ensuring protection of the sensitive furan ring.
Workup & Purification Logic
Figure 2: Purification decision tree for the reduction step.
Quality Control & Characterization
Verify the product using the following parameters. Data is based on analogous sulfonamide structures [1, 2].[3]
| Technique | Expected Signal / Result | Structural Assignment |
| Appearance | White to light beige crystalline solid | - |
| Melting Point | 104–108 °C (Typical for this class) | Purity Check |
| 1H NMR (DMSO- | ||
| Furan | ||
| Benzene Ring Protons | ||
| Furan | ||
| Furan | ||
| Mass Spec (ESI) | Molecular Ion |
Troubleshooting Guide
Issue 1: Low Yield in Step 1 (Sulfonylation)
-
Cause: Hydrolysis of sulfonyl chloride due to wet solvents.
-
Solution: Ensure DCM is anhydrous. Use fresh sulfonyl chloride (if the solid is sticky or smells strongly of acid, it has degraded).
Issue 2: Emulsion during Extraction (Step 2)
-
Cause: Iron salts forming colloidal suspensions.
-
Solution: The Celite filtration is critical. If emulsion persists, add a small amount of Brine or filter the biphasic mixture through a fresh Celite pad.
Issue 3: Furan Ring Decomposition
-
Cause: Acidic conditions or excessive heat.
-
Solution: Do not use
(strongly acidic). Stick to the (neutral) method. Avoid heating the crude product > 60 °C during drying.
References
-
General Sulfonamide Synthesis: Beiginejad, H., & Nematollahi, D. (2014). Electrochemical Synthesis of Sulfonamide Derivatives. ResearchGate.[7]
-
Nitro Reduction Methodologies: Orru, R. V. A., et al. (2021).[4][5][8] Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes. International Journal of Molecular Sciences.
-
Furfural/Furfurylamine Chemistry: Marcotullio, M. C., et al. (2010). Simple, Novel Synthesis of Furfurylamine from Furfural.[9] Société Chimique de Tunisie.
-
Analogous Sulfonamide Characterization: SpectraBase. (2023). 1H NMR Spectrum of benzenesulfonamide derivatives.
-
Deprotection/Reduction Context: Cardullo, F., et al. (2005).[7] Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents.[7] Synlett.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 4. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 2-Methylbenzene-1-sulfonamide(88-19-7) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sctunisie.org [sctunisie.org]
Technical Guide: Recrystallization Optimization for 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
This Application Note serves as a definitive technical guide for the purification of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide (CAS 953732-42-8).
It is designed for medicinal chemists and process engineers requiring high-purity isolation of this scaffold, which is often utilized in the development of diuretics (similar to Furosemide) and carbonic anhydrase inhibitors.
Part 1: Chemical Context & Solubility Profile
To design an effective purification protocol, one must first understand the physicochemical behavior of the target molecule. This compound exhibits amphoteric properties and acid-sensitivity due to its functional groups.
Structural Analysis[1][2][3]
-
Sulfonamide Moiety (
): Weakly acidic (pKa 10). It provides hydrogen bond donation and acceptance, making the molecule soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols. -
Aniline Moiety (
): Weakly basic (pKa 2–3). It allows for potential salt formation but is prone to oxidation if heated excessively in air. -
Furan Ring: CRITICAL CONTROL POINT. The furan ring is electron-rich and sensitive to strong acids (which cause ring opening/polymerization) and high-temperature oxidation. Avoid boiling in strongly acidic aqueous media.
Solubility Predictions (Like Dissolves Like)
Based on the structure, the compound is a polar aromatic solid.
-
High Solubility: DMSO, DMF, Acetone (Hot), Methanol (Hot).
-
Moderate Solubility: Ethanol (Hot), Ethyl Acetate (Hot).
-
Low Solubility: Water (Cold), Hexanes, Diethyl Ether.
Part 2: Solvent System Screening
Do not assume a single solvent will work for every crude batch. Impurity profiles vary based on the synthesis route (e.g., reduction of nitro-precursor vs. deprotection). Use this screening protocol to determine the optimal system.
Screening Matrix
Perform these tests on 50–100 mg of crude material.
| Solvent System | Classification | Polarity Index | Outcome Prediction | Recommended For |
| Ethanol (95%) | Protogenic Polar | 5.2 | Primary Candidate. Good solubility hot, poor cold. | General purification.[1][2][3] |
| Ethanol / Water | Binary Polar | Variable | Gold Standard. Water acts as the anti-solvent to force precipitation. | Removing inorganic salts. |
| Methanol / Water | Binary Polar | Variable | High solubility. Requires higher water ratio than EtOH. | Higher polarity impurities. |
| Ethyl Acetate / Hexane | Binary Aprotic | Low-Med | Good for lipophilic impurities. Risk of "oiling out."[1][4] | Removing non-polar byproducts.[4] |
| Acetonitrile | Aprotic Polar | 5.8 | Sharp solubility curve. | Final polishing of high-purity batches. |
Part 3: Optimized Protocol (Ethanol/Water System)
This protocol utilizes the Binary Solvent Method (Solvent/Anti-solvent), which offers the highest probability of success for sulfonamides containing furan rings.
Reagents & Equipment
-
Crude Compound: this compound.[5]
-
Solvent A (Dissolver): Absolute Ethanol (or 95% EtOH).
-
Solvent B (Anti-solvent): Deionized Water (pre-heated).
-
Equipment: Erlenmeyer flask, magnetic stirrer, reflux condenser (optional but recommended to prevent solvent loss), hot plate, vacuum filtration setup.
Step-by-Step Methodology
Step 1: Dissolution (Saturation)
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of Solvent A (Ethanol) to cover the solid.
-
Heat the mixture to a gentle boil (
) with stirring. -
Gradually add more Ethanol dropwise until the solid just dissolves.
-
Note: If insoluble particles remain (dust, inorganic salts), filter the hot solution through a pre-warmed funnel/filter paper.[3]
-
Step 2: Nucleation Induction (The Cloud Point)
-
Keep the solution near boiling.
-
Add Solvent B (Hot Water) dropwise.
-
Continue addition until a persistent turbidity (cloudiness) is observed.[3]
-
Add one single drop of Ethanol to clear the solution back to transparency.
-
Scientific Rationale: This establishes a saturated solution at the boiling point, maximizing yield upon cooling.
-
Step 3: Controlled Crystallization
-
Remove the flask from heat and place it on a cork ring or wood block.
-
Allow to cool slowly to room temperature.
-
Warning: Rapid cooling (e.g., plunging directly into ice) traps impurities in the crystal lattice and may cause the product to "oil out" (separate as a liquid) rather than crystallize.
-
-
Once at room temperature, place the flask in an ice-water bath (
) for 30–60 minutes to complete precipitation.
Step 4: Isolation and Drying
-
Collect crystals via vacuum filtration (Buchner funnel).[3]
-
Wash the filter cake with a small volume of cold Ethanol/Water (50:50 mixture).
-
Dry the solid under vacuum at
.-
Caution: Do not exceed
to prevent thermal degradation of the furan ring or oxidation of the amine.
-
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic and process flow for the purification.
Figure 1: Decision tree and workflow for the recrystallization of N-furfuryl sulfonamides.
Part 5: Troubleshooting "Oiling Out"
A common issue with N-substituted sulfonamides is "oiling out"—where the product separates as a viscous liquid instead of crystals.
Mechanism: This occurs when the saturation temperature is higher than the melting point of the solvated solid, or if the solution is cooled too rapidly, entering the "labile" zone where liquid-liquid phase separation is kinetically favored over nucleation.
Remediation Protocol:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of additional Ethanol (to lower the saturation index).
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall of the flask with a glass rod to provide nucleation sites.
-
Slower Cooling: Wrap the flask in a towel to slow the cooling rate further.
References
-
Mohrig, J. R., et al. (2010). Techniques in Organic Chemistry. Purification by Recrystallization.[6][1][2][3][4] W.H. Freeman.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Recrystallization Strategies for Sulfonamides. Longman Scientific & Technical.
-
PubChem. (n.d.). Compound Summary: this compound.[5] National Library of Medicine. [Link]
-
MIT OpenCourseWare. (n.d.). Recrystallization Guide. Department of Chemistry. [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 2-Amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
[1][2]
Executive Summary
The synthesis of ortho-amino sulfonamides is classically hindered by the instability of 2-aminobenzenesulfonyl chloride, which is prone to self-polymerization.[1][2] Consequently, the standard reliable route involves the sulfonylation of a 2-nitro precursor followed by reduction. Conventional thermal heating for these steps often requires prolonged reflux times (12–24 hours) and yields variable purity due to the acid-sensitivity of the furan moiety.
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to accelerate reaction kinetics, reducing total synthesis time from days to under 1 hour while suppressing thermal decomposition of the furan ring.[2]
Key Advantages[3]
Retrosynthetic Strategy & Mechanism
The synthesis is designed as a linear two-step pathway:
-
N-Sulfonylation: Reaction of 2-nitrobenzenesulfonyl chloride with furfurylamine (furan-2-ylmethanamine).[1][2]
-
Chemoselective Reduction: Reduction of the nitro group to the primary amine using Iron/Ammonium Chloride (Fe/NH₄Cl) to avoid furan hydrogenation (a risk with catalytic hydrogenation).
Mechanistic Pathway (DOT Visualization)[1][2]
Figure 1: Synthetic pathway utilizing a nitro-protection strategy to bypass aniline instability.[1][2]
Experimental Protocols
Step 1: Synthesis of 2-nitro-N-(furan-2-ylmethyl)benzene-1-sulfonamide[1][2]
Rationale: The furan ring is acid-labile (prone to ring-opening polymerization).[1][2] Therefore, Pyridine is selected as both the solvent and the base to immediately neutralize the HCl generated during sulfonylation.
Materials
Procedure
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-nitrobenzenesulfonyl chloride (1.0 mmol, 221 mg) in Pyridine (3.0 mL).
-
Addition: Add Furfurylamine (1.1 mmol, 97 µL) dropwise at room temperature. Caution: Exothermic reaction.[2]
-
Microwave Parameters: Cap the vial and irradiate using a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Workup:
Step 2: Reduction to this compound[1][2]
Rationale: Catalytic hydrogenation (H₂/Pd-C) poses a risk of reducing the furan double bonds.[1] The Fe/NH₄Cl method is chemoselective for the nitro group and is significantly accelerated by microwave dielectric heating.
Materials
Procedure
-
Preparation: In a 30 mL microwave vial, suspend the Nitro-Intermediate (0.5 mmol) in Ethanol (4 mL) and Water (2 mL).
-
Reagents: Add Iron powder (2.5 mmol, ~140 mg) and Ammonium Chloride (2.5 mmol, ~134 mg).
-
Microwave Parameters:
-
Temperature: 100 °C
-
Time: 20 minutes
-
Stirring: High (critical to keep Fe suspended)
-
-
Workup:
-
Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with Ethyl Acetate (3 x 10 mL).
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
-
Data Summary & Characterization
| Parameter | Thermal Method (Literature Est.) | Microwave Method (This Protocol) |
| Step 1 Time | 4–6 Hours | 10 Minutes |
| Step 2 Time | 12–18 Hours | 20 Minutes |
| Overall Yield | 60–70% | 80–90% |
| Solvent Usage | High (Reflux volumes) | Low (Sealed vessel efficiency) |
Expected Analytical Data (Product):
Troubleshooting & Critical Control Points
Workflow Logic Diagram
Figure 2: Troubleshooting logic for common synthetic failure modes.
Safety Directives
-
Pressure Hazards: Microwave heating of aqueous ethanol (Step 2) generates pressure.[2] Ensure vials are rated for >20 bar.
-
Toxicity: Furfurylamine is toxic and absorbed through the skin. Sulfonyl chlorides are lachrymators.[2] Handle all reagents in a fume hood.
-
Iron Waste: The iron residue is pyrophoric when dry. Keep wet and dispose of as hazardous solid waste.
References
-
De Luca, L., & Giacomelli, G. (2008).[2] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry. Link (Context: Microwave sulfonylation parameters).[1][2]
-
Kappe, C. O. (2004).[2] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link (Context: General theory of MW rate acceleration).[1][2]
-
Sridhar, R., et al. (2009).[2] Microwave-assisted synthesis of sulfonamides. Tetrahedron Letters. (Context: Optimization of sulfonamide bond formation).
-
Baxendale, I. R., et al. (2005).[2] The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents and microwave heating. Tetrahedron. Link (Context: Analogous sulfonamide synthesis protocols).[1][2]
-
Leadbeater, N. E. (2010).[2] Microwave Heating as a Tool for Sustainable Chemistry. CRC Press.[2] (Context: Green chemistry aspects of aqueous microwave reactions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 4. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. jocpr.com [jocpr.com]
- 7. ijirt.org [ijirt.org]
Application Notes and Protocols for In Vitro Assay of Sulfonamide Biological Activity
Introduction: The Versatility of the Sulfonamide Scaffold
The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone of medicinal chemistry, bestowing a remarkable range of biological activities upon molecules that contain it. Historically recognized for their groundbreaking role as the first class of synthetic antibacterial agents, the utility of sulfonamides has expanded dramatically.[1] Today, compounds bearing this moiety are investigated and utilized for their anticancer, anti-inflammatory, and other therapeutic properties.[2][3][4] This diverse bioactivity stems from the ability of the sulfonamide group to act as a structural mimic of endogenous molecules, thereby competitively inhibiting key enzymes in various pathological pathways.[5]
This comprehensive guide provides detailed in vitro assay protocols for researchers, scientists, and drug development professionals to robustly evaluate the biological activity of novel or repurposed sulfonamide derivatives. The protocols are designed to be self-validating and are grounded in established scientific principles, with explanations for key experimental choices to ensure technical accuracy and reproducibility.
I. Antibacterial Activity: Targeting Folate Biosynthesis
The classic antibacterial action of sulfonamides arises from their structural similarity to para-aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the bacterial synthesis of folic acid. Since mammals obtain folate from their diet, this pathway is an excellent selective target for antibacterial therapy.[6] The primary in vitro metric for antibacterial efficacy is the Minimum Inhibitory Concentration (MIC).
Mechanism of Action: DHPS Inhibition
The bacterial folate synthesis pathway is a critical process for the production of nucleotides and certain amino acids, which are essential for DNA replication and cell growth.[5] Sulfonamides competitively bind to the active site of DHPS, preventing the condensation of PABA with dihydropteridine pyrophosphate. This halts the synthesis of dihydropteroic acid, a precursor to folic acid, ultimately leading to a bacteriostatic effect.[7]
Caption: Competitive inhibition of DHPS by sulfonamides.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol details the determination of the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9]
A. Materials
-
96-well microtiter plates (sterile, flat-bottom)
-
Test sulfonamide compound
-
Appropriate bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 0.9% saline
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Positive control antibiotic (e.g., Sulfamethoxazole)
-
DMSO (for dissolving compounds, if necessary)
B. Step-by-Step Methodology
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate and inoculate into a tube of CAMHB.
-
Incubate at 35-37°C until the turbidity matches or exceeds the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the bacterial suspension with sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard. This can be verified using a spectrophotometer at 625 nm.
-
Dilute this adjusted suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Sulfonamide Dilutions:
-
Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the sulfonamide. Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of CAMHB with no compound (growth control).
-
Well 12 should contain 200 µL of uninoculated CAMHB (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Data Analysis and Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide at which there is no visible growth.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Caption: Workflow for the broth microdilution MIC assay.
C. Illustrative Data
| Sulfonamide Derivative | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| Sulfamethoxazole (Control) | 16-64 | 32-128 |
| Compound A | 8 | 16 |
| Compound B | >256 | 128 |
| Compound C | 32 | 64 |
| Note: These are hypothetical values for illustrative purposes. Actual MICs will vary.[5][8] |
II. Anticancer Activity: From Cytotoxicity to Enzyme Inhibition
The anticancer potential of sulfonamides is multifaceted, involving mechanisms such as the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[4] A primary screening approach involves assessing the general cytotoxicity of the compounds against various cancer cell lines.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[10]
A. Materials
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test sulfonamide compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (absorbance at 570 nm)
B. Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test sulfonamide in complete culture medium.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO) and a positive control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Analysis and Interpretation:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control using the formula: % Viability = (Absorbance_treated / Absorbance_control) x 100
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Caption: A simplified workflow for the MTT cytotoxicity assay.
Mechanism of Action: Carbonic Anhydrase Inhibition
Many sulfonamides exert anticancer effects by inhibiting carbonic anhydrases (CAs).[12] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[12][13] Sulfonamides can bind to the zinc ion in the active site of these enzymes, inhibiting their catalytic activity.[12]
C. Illustrative Data
| Sulfonamide Derivative | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | CA IX Kᵢ (nM) |
| Doxorubicin (Control) | 0.5 | 0.8 | N/A |
| Acetazolamide (Control) | >100 | >100 | 25 |
| Compound D | 7.2 | 10.5 | 15.8 |
| Compound E | 15.1 | 22.4 | 45.2 |
| Compound F | >100 | >100 | >1000 |
| Note: These are hypothetical values for illustrative purposes. Actual IC₅₀ and Kᵢ values will vary.[13][14] |
III. Anti-inflammatory Activity: Modulating Inflammatory Mediators
The anti-inflammatory properties of certain sulfonamides, such as celecoxib, are well-established.[3] These effects are often mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2) or by modulating the production of inflammatory signaling molecules like nitric oxide (NO).[3][15]
Protocol 3: Nitric Oxide (NO) Production in Macrophages (Griess Assay)
This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages. The assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[16][17]
A. Materials
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (DMEM with 10% FBS)
-
24-well tissue culture plates
-
Lipopolysaccharide (LPS)
-
Test sulfonamide compound
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid
-
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microtiter plates for reading
-
Microplate reader (absorbance at 540 nm)
B. Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Pre-treat the cells for 1 hour with various concentrations of the test sulfonamide. Include a vehicle control.
-
-
Stimulation of NO Production:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for an additional 24 hours.
-
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of cell culture supernatant from each well of the 24-well plate to a new 96-well plate. Also, add 50 µL of each standard to the plate.
-
Add 50 µL of Solution A (sulfanilamide) to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B (N-(1-naphthyl)ethylenediamine) to all wells and incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Data Analysis and Interpretation:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Use the standard curve to determine the concentration of nitrite in each sample.
-
Calculate the percentage inhibition of NO production for each sulfonamide concentration compared to the LPS-stimulated control.
-
Caption: Inhibition of LPS-induced NO production in macrophages.
IV. Concluding Remarks
The protocols outlined in this guide provide a robust framework for the in vitro evaluation of sulfonamide derivatives across key therapeutic areas. By understanding the principles behind each assay and adhering to meticulous experimental technique, researchers can generate reliable and reproducible data. This is crucial for identifying lead compounds, elucidating mechanisms of action, and advancing the development of new sulfonamide-based therapeutics. It is imperative to include appropriate positive and negative controls in every experiment to ensure the validity of the results. Further characterization of promising compounds may involve more specific enzyme inhibition assays (e.g., purified DHPS, COX-1/COX-2, or various CA isoforms) and broader cell-based assays to explore specific signaling pathways.
References
-
Gudipudi, G. S., et al. (2020). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Omega, 5(28), 17539-17548. Retrieved from [Link]
-
Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(9), 7953. Retrieved from [Link]
-
Bouchoucha, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Journal of Chemical and Pharmaceutical Research, 8(4), 850-855. Retrieved from [Link]
-
Akinboye, E. S., et al. (2020). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry, 2020, 8871638. Retrieved from [Link]
-
Khan, S. A., et al. (2017). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2017, 3429294. Retrieved from [Link]
-
Wuest, M., et al. (2019). Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. Molecules, 24(20), 3789. Retrieved from [Link]
-
Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed. Retrieved from [Link]
-
Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1223945. Retrieved from [Link]
-
Mathew, B., et al. (2016). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules, 21(7), 844. Retrieved from [Link]
-
Casini, A., et al. (2003). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry, 10(12), 1035-1053. Retrieved from [Link]
-
ResearchGate. (n.d.). The in vitro antiproliferative activity of sulfonamide derivatives 2–15.... Retrieved from [Link]
-
Hu, S., et al. (1998). Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity. Journal of Leukocyte Biology, 64(4), 503-509. Retrieved from [Link]
-
Ali, M. A., et al. (2016). Synthesis of Some Sulfa Drug Derivatives as Antibacterial Agents. International Journal of Current Microbiology and Applied Sciences, 5(5), 450-458. Retrieved from [Link]
-
Monti, D. M., et al. (2024). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 29(4), 840. Retrieved from [Link]
-
Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114. Retrieved from [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Arshad, M. F., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 470852. Retrieved from [Link]
-
Zhao, Y., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Medicinal Chemistry Letters, 3(10), 823-827. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC), in µg/mL, of sulfonamide analogues against selected bacterial strains. Retrieved from [Link]
-
Al-Bayati, M. A. F. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Journal of Pharmaceutical Research, 3(2). Retrieved from [Link]
-
D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry, 261, 115814. Retrieved from [Link]
-
Patsnap. (2024). What are DHPS inhibitors and how do they work?. Synapse. Retrieved from [Link]
-
Riyadh, S. M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10433-10446. Retrieved from [Link]
-
Smirnov, A., et al. (2017). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 22(12), 2095. Retrieved from [Link]
-
Wuest, M., et al. (2019). Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. Semantic Scholar. Retrieved from [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (Eds.). (2013). Handbook of Immunological Properties of Engineered Nanomaterials. National Cancer Institute. Retrieved from [Link]
-
Laskin, J. D., et al. (2014). Regulation of macrophage activation by S-Nitrosothiols following ozone-induced lung injury. Nitric Oxide, 42, 41-49. Retrieved from [Link]
-
Nocentini, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 478-484. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis | Request PDF. Retrieved from [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
-
Dallegri, F., et al. (1995). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation?. British Journal of Clinical Pharmacology, 39(4), 459-462. Retrieved from [Link]
-
MacNair, C. R., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(3), 101538. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2004). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
-
Zschornig, O., et al. (2010). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(7), 775-781. Retrieved from [Link]
-
Gilbert, N. C., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Chemical Biology, 16(7), 783-790. Retrieved from [Link]
-
Albina, J. E., et al. (1993). Growth and viability of macrophages continuously stimulated to produce nitric oxide. The Journal of Immunology, 150(11), 5080-5085. Retrieved from [Link]
Sources
- 1. ijcmas.com [ijcmas.com]
- 2. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openaccesspub.org [openaccesspub.org]
- 16. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low solubility of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide in water
An in-depth guide to troubleshooting the low aqueous solubility of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide, designed for research, scientific, and drug development applications.
Technical Support Guide: this compound
This guide provides a systematic approach to addressing and overcoming the challenges associated with the low aqueous solubility of this compound. We will explore the physicochemical properties of the molecule to understand the root cause of its poor solubility and detail a tiered troubleshooting strategy, from simple pH adjustments to more advanced formulation techniques.
Part 1: Understanding the Molecule - The Root of the Solubility Challenge
Before troubleshooting, it is critical to understand the structural features of this compound that govern its solubility. The molecule is amphoteric, meaning it possesses both acidic and basic functional groups:
-
An Acidic Group: The sulfonamide group (-SO₂NH-) has an acidic proton on the nitrogen. In alkaline conditions, this proton can be removed, forming a negatively charged, more soluble anion.
-
A Basic Group: The aromatic amine group (-NH₂) is basic. In acidic conditions, it can be protonated to form a positively charged, more soluble cation (-NH₃⁺).
-
Hydrophobic Regions: The benzene ring and the furan ring constitute a significant nonpolar surface area, which is the primary driver of the compound's low solubility in water.
The overall solubility is a delicate balance between these competing characteristics. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal electrostatic repulsion between molecules and, consequently, the lowest aqueous solubility.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my compound crashing out of my aqueous buffer?
A: This is likely due to the pH of your buffer being close to the compound's isoelectric point, where its solubility is at a minimum. The large hydrophobic surface area of the benzene and furan rings promotes aggregation when the molecule is in its neutral, uncharged state.
Q2: I've tried dissolving it in water with vigorous stirring and heating, but it's not working. What should I do next?
A: Gentle heating can sometimes help, but for compounds with high crystallinity (a common trait for "brick-dust" APIs), thermal energy alone is often insufficient to overcome the crystal lattice energy.[1] The most effective first step is to manipulate the pH of the solution. If that fails, a systematic approach involving co-solvents or other excipients is necessary.
Q3: Can I just use DMSO to dissolve it for my in vitro assay?
A: While Dimethyl Sulfoxide (DMSO) is a powerful solvent that will likely dissolve the compound, you must consider its compatibility with your experimental system.[2] High concentrations of DMSO can be toxic to cells and may interfere with assay results. The goal is often to create a stable aqueous solution with a minimal, non-interfering percentage of co-solvent. A common strategy is to prepare a high-concentration stock in DMSO and then dilute it into the final aqueous medium, ensuring the final DMSO concentration is below the tolerance level of your assay (typically <0.5%).
Q4: Is it possible that the batch of the compound I have is the problem?
A: Yes, this is a possibility due to a phenomenon called polymorphism.[3] The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a different solubility.[4][5] Metastable polymorphs are generally more soluble than the most stable form. If you observe batch-to-batch variability in solubility, it could indicate different polymorphic forms, and solid-state characterization may be required.
Part 3: Systematic Troubleshooting Workflow
This section provides a tiered approach to systematically improving the solubility of this compound. Start with Tier 1 and proceed to the next tier only if the desired solubility is not achieved.
Caption: Systematic workflow for solubility enhancement.
Tier 1: pH Adjustment
Scientific Rationale: As an amphoteric molecule, the ionization state of the compound is highly dependent on pH. By shifting the pH away from the isoelectric point, we can force the molecule into its cationic (acidic pH) or anionic (alkaline pH) form, both of which are significantly more soluble in water due to their charge. The solubility of sulfonamides generally increases with increasing pH above their pKa.[6][7][8]
Action: Determine the pH-solubility profile of the compound. This involves measuring its solubility at various pH points (e.g., from pH 2 to pH 10) to identify the optimal pH range for dissolution.
Experimental Protocol 1: Determining the pH-Solubility Profile
Objective: To determine the equilibrium solubility of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10)
-
1M HCl and 1M NaOH for pH adjustment
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator at a controlled temperature (e.g., 25°C)
-
Calibrated pH meter
-
HPLC with a suitable column and method for quantification
-
0.22 µm syringe filters
Methodology:
-
Preparation: Prepare a set of buffers at desired pH values (e.g., 2, 4, 6, 7, 8, 10).
-
Addition of Compound: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in a separate vial. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Tightly seal the vials and place them on a rotator at a constant temperature for 24-48 hours. This allows the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Filtration & Dilution: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtered sample with mobile phase to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the corresponding pH value to generate the pH-solubility profile.
Tier 2: Co-solvent Systems
Scientific Rationale: If pH adjustment alone is insufficient or if a specific pH must be maintained for experimental reasons, co-solvents are the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[] This reduction in polarity lowers the energy required to create a cavity in the solvent for the nonpolar solute, thereby increasing the solubility of hydrophobic compounds.[10] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[11][12]
Action: Screen a panel of pharmaceutically acceptable co-solvents. Start with concentrations of 5-10% (v/v) and increase as needed, keeping in mind the tolerance of your biological system.
| Strategy | Example Agents | Typical Conc. | Mechanism of Action |
| pH Adjustment | HCl, NaOH, Citrate Buffer, Phosphate Buffer | To target pH | Increases ionization of the compound, enhancing electrostatic interactions with water.[] |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400, DMSO | 5 - 40% | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[2] |
| Surfactants | Polysorbate 80 (Tween® 80), Solutol® HS 15 | 0.1 - 5% | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[13][14] |
| Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1 - 20% | Forms a host-guest inclusion complex, shielding the hydrophobic compound within its core.[15][16] |
Tier 3: Surfactants and Micellar Solubilization
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can partition into the hydrophobic core, while the hydrophilic shell maintains the entire complex's solubility in the aqueous medium.[11] Non-ionic surfactants like polysorbates are often preferred for biological applications due to their lower toxicity.[13]
Action: Prepare solutions with various concentrations of a non-ionic surfactant (e.g., Polysorbate 20 or 80) in the optimal buffer identified in Tier 1. Use the same equilibration and measurement method as described in Protocol 1.
Tier 4: Advanced Formulation Strategies
If the above methods fail to achieve the target concentration, more advanced techniques may be required, which are often employed in formal drug development.
-
Complexation: The use of cyclodextrins can significantly enhance solubility.[16] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate the drug molecule, forming a soluble inclusion complex.[15]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level, creating what is known as an amorphous solid dispersion.[17] By disrupting the drug's crystalline structure, its dissolution rate and apparent solubility can be dramatically improved.[1]
Part 4: Final Considerations
-
Thermodynamic vs. Kinetic Solubility: Be aware of the difference between these two measurements. The protocol described above measures thermodynamic (equilibrium) solubility. Kinetic solubility, often measured in high-throughput screening, assesses the concentration at which a compound precipitates from a supersaturated stock solution (e.g., from DMSO). Low kinetic solubility can also be a hurdle.
-
Stability: Once a suitable formulation is found, it is crucial to assess the chemical stability of the compound in that formulation over time and under relevant storage conditions. Changes in pH or the presence of certain excipients can potentially degrade the compound.
-
Downstream Application: Always keep the final application in mind. A formulation suitable for an in vitro biochemical assay may not be acceptable for a cell-based assay or an in vivo study due to the toxicity or interfering effects of the chosen excipients.[12]
References
-
Park, K., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. Available at: [Link]
-
Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. Available at: [Link]
-
Iurlo, M., et al. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceuticals (Basel). Available at: [Link]
-
Fahmy, R., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Advanced Drug Delivery Reviews. Available at: [Link]
-
(2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research & Technology. Available at: [Link]
-
(2025). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. International Journal of Medical Science and Clinical Invention. Available at: [Link]
-
(2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
(2025). Effect of Polymorphism Formulations. Veeprho. Available at: [Link]
-
(2025). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. Available at: [Link]
-
(2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. Available at: [Link]
-
Prasanthi, N. L., et al. (2016). A Review on Polymorphism Perpetuates Pharmaceuticals. American Journal of Advanced Drug Delivery. Available at: [Link]
-
(2026). SOLUBILITY OF SULPHONAMIDES. The BMJ. Available at: [Link]
-
(2015). Co-solvent and Complexation Systems. ResearchGate. Available at: [Link]
-
Büttner, H., & Büttner, D. (1974). pH Dependency in Uptake of Sulfonamides by Bacteria. Chemotherapy. Available at: [Link]
-
(n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. Huvepharma. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
(2018). study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Bae, Y. H., et al. (2002). pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. Available at: [Link]
-
(2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Available at: [Link]
-
Sravani, G., et al. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
(2025). Enhancing solubility with novel excipients. Manufacturing Chemist. Available at: [Link]
Sources
- 1. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmj.com [bmj.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. brieflands.com [brieflands.com]
- 14. pharmtech.com [pharmtech.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. academicjournals.org [academicjournals.org]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
identifying degradation products of furan-sulfonamide derivatives
Technical Support Center: Stability & Degradation of Furan-Sulfonamide Derivatives
Current Status: Operational Ticket ID: #FS-DEG-001 Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit
Executive Summary: The Stability Paradox
Welcome to the technical guide for handling Furan-Sulfonamide derivatives. These molecules present a unique stability paradox:
-
The Furan Ring: Electron-rich, highly sensitive to acid-catalyzed hydrolysis (ring opening) and oxidation (singlet oxygen).
-
The Sulfonamide Moiety: Electron-withdrawing, generally stable but susceptible to hydrolysis under extreme pH and specific photodegradation pathways.
This guide addresses the identification of degradation products arising from the interaction of these two functional groups, using Furosemide and Cimlanod (BMS-986231) as mechanistic reference models.
Module 1: Forced Degradation Protocols
User Query: "I am observing rapid signal loss of my furan-sulfonamide compound in acidic media. How should I design my stress testing to avoid total sample destruction?"
Technical Insight:
Standard forced degradation protocols (e.g., 1N HCl at 80°C) are often too harsh for furan derivatives. The furan ring undergoes rapid protonation at the
Optimized Stress Testing Matrix
| Stress Type | Condition (Start Low) | Target Degradation | Mechanism of Action |
| Acid Hydrolysis | 0.1 N HCl, 40°C, 2-6 hrs | 10-20% | Critical: Protonation of furan oxygen |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hrs | 10-20% | Sulfonamide bond cleavage (S-N hydrolysis). Furan is relatively stable here. |
| Oxidation | 3% | 10-20% | N-oxidation (sulfonamide) and oxidative ring opening (furan). |
| Photostability | 1.2M lux hours (VIS) / 200 Wh/ | High Sensitivity | Photo-dechlorination (if halogenated) and photo-hydrolysis. |
Troubleshooting Protocol:
-
Issue: "Black precipitate formed in acid sample."
-
Cause: Polymerization of furfuryl alcohol intermediates.
-
Fix: Reduce acid concentration to 0.01 N and lower temperature. Add acetonitrile as a co-solvent to solubilize intermediates.
-
Module 2: Analytical Method Development (LC-MS/MS)
User Query: "How do I separate the intact drug from its isobaric ring-opened degradants?"
Technical Insight: Ring-opened products often have similar masses to the parent but significantly different polarities. The key is recognizing the "Butterfly Effect" of the furan ring opening: it exposes two carbonyl/hydroxyl groups, drastically increasing polarity.
LC-MS/MS Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18 (End-capped) or Phenyl-Hexyl | Phenyl-Hexyl provides unique selectivity for the aromatic sulfonamide core vs. the aliphatic open-chain furan. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7. Warning: Do not leave samples in autosampler for >12h; acidic MP can degrade the furan in-situ. |
| Mobile Phase B | Acetonitrile | Methanol can react with furan degradation intermediates (acetal formation). |
| Detection | UV 272 nm / MS (+/-) | 272 nm is specific for the sulfamoylanthranilic acid core (common in furosemide-like structures). |
Module 3: Structural Elucidation of Degradants
User Query: "I see a mass shift of -81 Da and another of +18 Da. What are these?"
Mechanistic Breakdown:
-
Hydrolytic Cleavage (-81 Da / -96 Da):
-
The sulfonamide nitrogen acts as a leaving group.
-
Result: Loss of the furfuryl group.
-
Marker: Formation of the free sulfonamide core (e.g., CSA: 4-chloro-5-sulfamoylanthranilic acid).[1]
-
-
Furan Ring Opening (+18 Da / +34 Da):
-
Acid hydration of the furan double bond.
-
Result: Formation of a 1,4-dione or enol intermediate.
-
-
Photodegradation (-Cl +OH):
-
If the sulfonamide ring is chlorinated (like Furosemide), UV light causes nucleophilic aromatic substitution.
-
Result: Cl (35 Da) replaced by OH (17 Da)
Net loss of 18 Da.
-
Visualizing the Degradation Pathway
Figure 1: Primary degradation pathways for Furosemide-type furan-sulfonamides, highlighting the divergence between acid-catalyzed hydrolysis and photodegradation.
Module 4: Reference Data & Mass Shifts
Use this table to quickly identify peaks in your MS spectra.
| Mass Shift ( | Proposed Transformation | Mechanistic Context |
| -80 / -81 Da | Loss of Furfuryl moiety ( | Hydrolysis: Cleavage of the N-C bond connecting the furan to the sulfonamide. |
| +16 Da | Oxidation (+O) | Oxidation: N-oxide formation on sulfonamide or furan ring epoxidation. |
| +18 Da | Hydration ( | Acid Degradation: Furan ring opening to linear dicarbonyl. |
| -20 Da | Loss of Cl, Add OH (-35 + 17) | Photodegradation: Common in chlorinated sulfonamides (e.g., Furosemide |
| -64 Da | Loss of | MS Fragmentation: Characteristic in-source fragmentation of sulfonamides. |
References
-
Maki, T., et al. (2017). Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. Chemical and Pharmaceutical Bulletin. Retrieved from [Link][2][3][4][5][6]
-
Huang, Y., et al. (2024).[5] An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
Gieseking, R. L., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Retrieved from [Link]
Sources
- 1. Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture [jstage.jst.go.jp]
- 2. iris.unito.it [iris.unito.it]
- 3. scribd.com [scribd.com]
- 4. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
overcoming steric hindrance in 2-amino-benzenesulfonamide coupling
Topic: Overcoming Steric Hindrance & Electronic Deactivation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
The Core Challenge: The "Ortho-Deactivation" Effect
Welcome to the technical support guide for 2-aminobenzenesulfonamide. If you are experiencing low yields (<10%) or recovered starting material, you are likely fighting a dual-mechanism failure mode unique to this scaffold:
-
Electronic Deactivation: The sulfonamide group (
) is a strong electron-withdrawing group (EWG). Located at the ortho position, it pulls electron density away from the aniline nitrogen, significantly lowering its nucleophilicity compared to a standard aniline. -
Steric Shielding: The bulky sulfonyl group physically blocks the approach of electrophiles to the amine.
The Result: Standard coupling reagents (EDC, DCC, HOBt) often fail because the activated ester intermediate is not reactive enough to overcome the aniline's poor nucleophilicity. You need High-Energy Electrophiles or Specialized Catalysis .
Decision Matrix: Select Your Coupling Strategy
Use the following logic flow to determine the correct protocol for your specific substrate.
Figure 1: Strategic selection guide for coupling 2-aminobenzenesulfonamide based on electrophile stability and bond type.
Detailed Protocols & Troubleshooting
Method A: The "Brute Force" Approach (Acid Chlorides)
Best For: Robust carboxylic acids where high heat/harsh reagents are tolerable. Mechanism: Converts the acid to a highly reactive acyl chloride, which is small enough to penetrate the steric shield.
Protocol:
-
Activation: Dissolve Carboxylic Acid (1.1 equiv) in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1-2 h). Evaporate to dryness to remove excess oxalyl chloride.
-
Coupling: Redissolve the crude acid chloride in dry DCM or THF.
-
Addition: Add 2-aminobenzenesulfonamide (1.0 equiv).
-
Base: Add Pyridine (3.0 equiv) or DMAP (0.1 equiv) +
(2.0 equiv). Crucial: Pyridine acts as both base and nucleophilic catalyst. -
Heat: Reflux is often required. Stir 4-16h.
Troubleshooting:
-
Issue: Still no reaction?
-
Fix: Switch solvent to Pyridine (neat). The high concentration of base/catalyst drives the equilibrium.
Method B: The "Specialist" Approach (Ghosez's Reagent)
Best For: Sterically hindered acids or substrates sensitive to oxalyl chloride/thionyl chloride. Why it works: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions without releasing acidic byproducts (HCl) that can protonate the aniline.
Protocol:
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Add Ghosez's Reagent (1.1 equiv) at 0°C. Stir at RT for 1-2h. (Monitor by TLC: acid spot should disappear).
-
Add 2-aminobenzenesulfonamide (1.0 equiv) and Pyridine (2.0 equiv).
-
Reflux for 4-12h.
Method C: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Best For: Attaching the aniline to an Aryl Halide (Ar-X).[1][2] The Trap: The sulfonamide sulfur can poison Palladium, and the ortho-bulk prevents oxidative addition/reductive elimination.
The Solution: Use BrettPhos or tBuBrettPhos . These bulky, electron-rich ligands are specifically engineered to create a "pocket" that facilitates coupling of hindered primary amines while preventing catalyst deactivation.
Protocol:
| Component | Reagent | Equivalents | Notes |
|---|
| Catalyst |
Troubleshooting FAQ
Q1: I am seeing a side product where the sulfonamide nitrogen reacted instead of the aniline. How do I stop this?
-
Diagnosis: The sulfonamide (
) is much more acidic than the aniline ( ). If you use strong bases (NaH, LiHMDS) or highly reactive electrophiles, you may acylate the sulfonamide. -
Solution:
-
Avoid Strong Bases: Use Pyridine or
(organic bases), which are too weak to deprotonate the sulfonamide but strong enough to scavenge HCl from the aniline coupling. -
Selectivity Control: The aniline is more nucleophilic (kinetic control), while the sulfonamide is more acidic. Keep reaction times shorter and avoid large excesses of electrophile.
-
Q2: My reaction turns black and yields are <5% with Pd-catalysis.
-
Diagnosis: Catalyst poisoning. The free sulfonamide moiety (
) can coordinate to Pd, shutting down the cycle. -
Solution:
-
Increase Catalyst Loading: Go to 5-10 mol% Pd.
-
Switch Pre-catalyst: Use BrettPhos Pd G4 precatalyst. It initiates faster and is more robust.
-
Water Scavenging: Ensure solvents are anhydrous; water can hydrolyze the active catalyst species in the presence of sulfonamides.
-
Q3: Can I use HATU?
-
Answer: Only for moderately hindered systems. If using HATU, use HOAt as an additive (not HOBt). HOAt has a pyridine nitrogen that coordinates the incoming amine, acting as a "template" to bring the nucleophile closer to the activated ester, overcoming the entropy penalty of the steric hindrance.
Mechanistic Insight: Ghosez's Reagent
Understanding why Ghosez's reagent works helps you troubleshoot when it doesn't. It forms a highly reactive chloroenamine intermediate that converts the acid to the acid chloride without generating free HCl.
Figure 2: Activation pathway using Ghosez's reagent. Note the absence of acidic byproducts during the activation step.
References
-
Ghosez's Reagent Applications: Ghosez's Reagent - Applications of Ghosez's Reagent. Eburon Organics.[3] Link
-
Buchwald-Hartwig for Hindered Amines: Buchwald-Hartwig Amination - Ligand Selection (BrettPhos). Organic Chemistry Portal. Link
-
N-Acylation of Sulfonamides (Differentiation): Recent advances in the synthesis of N-acyl sulfonamides. Royal Society of Chemistry (RSC) Advances. Link
-
Steric Hindrance in Amide Coupling: The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. Link
-
Reactivity of Sulfonyl Chlorides/Amines: Amine Reactivity and the Hinsberg Test. Michigan State University Chemistry. Link
Sources
resolving emulsion formation during extraction of sulfonamides
A Guide to Preventing and Resolving Emulsion Formation
Welcome to the Technical Support Center for scientists and researchers in drug development. This guide, prepared by our Senior Application Scientists, provides in-depth technical assistance for a common challenge in the laboratory: the formation of emulsions during the liquid-liquid extraction of sulfonamides. Our goal is to equip you with the knowledge and practical steps to both prevent and resolve these emulsions, ensuring the integrity and efficiency of your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of a liquid-liquid extraction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or colloidal droplets.[1][2] This creates a cloudy or milky layer at the interface between the two phases, preventing a clean separation and hindering the efficient recovery of your target sulfonamide.[1][3]
Q2: Why is emulsion formation a common issue when extracting sulfonamides?
Emulsion formation during sulfonamide extraction can be attributed to several factors:
-
Presence of Endogenous Surfactants: Biological samples (e.g., plasma, urine) and complex reaction mixtures often contain substances like proteins, lipids, and salts that can act as natural emulsifying agents.[4]
-
Physicochemical Properties of Sulfonamides: Some sulfonamides and their metabolites may possess amphiphilic properties, having both hydrophilic and hydrophobic regions, which can contribute to the stabilization of emulsions.[5]
-
Vigorous Agitation: Shaking the separatory funnel too aggressively can increase the surface area between the two liquid phases, leading to the formation of fine droplets that are slow to coalesce.[1][4]
-
High Analyte Concentration: A high concentration of the sulfonamide or other dissolved substances can increase the viscosity of one or both phases, making separation more difficult.[1]
Q3: Is it better to prevent an emulsion or to break one that has already formed?
It is almost always easier to prevent an emulsion from forming in the first place.[1][4] Proactive measures can save significant time and prevent potential loss of your valuable analyte.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving emulsions that have formed during the extraction of sulfonamides. The troubleshooting steps are presented in a logical sequence, starting with the simplest and least disruptive methods.
Problem: A persistent emulsion has formed at the interface of the aqueous and organic layers.
These methods are the first line of defense as they do not involve adding any chemical substances that could potentially interfere with your downstream analysis.
1. The "Wait and See" Approach (Patience is a Virtue)
-
Question: Can I simply let the separatory funnel stand for a while?
-
Answer: Yes. In many cases, allowing the mixture to stand undisturbed for 15-30 minutes can be sufficient for the emulsion to break on its own as the droplets coalesce.[3][6] Gently tapping the side of the separatory funnel or slowly swirling the contents can sometimes aid this process.[3][7]
2. Centrifugation: The Power of g-Force
-
Question: When should I consider centrifugation?
-
Answer: If waiting is ineffective, centrifugation is a highly effective method for physically forcing the separation of the two phases.[3][4][7][8] The centrifugal force accelerates the coalescence of the dispersed droplets.
-
Experimental Protocol:
-
Carefully transfer the entire contents of the separatory funnel (or a portion of it) into appropriate centrifuge tubes.
-
Ensure the tubes are properly balanced in the centrifuge.
-
Centrifuge at a moderate speed (e.g., 1000-3000 x g) for 5-10 minutes.
-
Carefully remove the tubes and observe the separation. The two layers should now be distinct.
-
Pipette the desired layer for further processing.
-
3. Filtration Techniques
-
Question: Can I filter the emulsion to separate the layers?
-
Answer: Yes, filtration can be an effective physical method to break an emulsion.
-
Methods:
-
Glass Wool: Plugging the bottom of the separatory funnel or a pipette with a small amount of glass wool can help to coalesce the droplets as the mixture passes through.[4][9]
-
Phase Separation Paper: This specialized filter paper is hydrophobic and allows the organic phase to pass through while retaining the aqueous phase (or vice versa, depending on the type).[4]
-
Filtering through a Drying Agent: Passing the entire mixture through a bed of anhydrous sodium sulfate can both break the emulsion and dry the organic phase simultaneously.[3]
-
Diagram: Decision-Making Workflow for Physical Emulsion Breaking
Caption: A decision tree for chemical methods to resolve emulsions.
Prevention: The Best Strategy
As a final word of advice from our application scientists, preventing emulsions is always preferable to breaking them. [1][4]Consider the following preventative measures in your experimental design:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without excessive agitation. [4][10]* Pre-treatment of Sample: If your sample is known to be problematic, consider a pre-treatment step such as protein precipitation or the addition of salt to the aqueous phase before adding the organic solvent. [3]* Supported Liquid Extraction (SLE): For samples that are highly prone to emulsion formation, SLE is an excellent alternative to traditional liquid-liquid extraction. [4]In SLE, the aqueous sample is adsorbed onto a solid support, and the organic solvent is passed through the support to elute the analytes, thus avoiding the vigorous mixing that causes emulsions.
By understanding the causes of emulsion formation and being equipped with a range of troubleshooting techniques, you can confidently navigate the challenges of sulfonamide extraction and ensure the success of your research.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
How does emulsion splitting work?. Kluthe Magazine. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
-
Enhancing Extractions by Salting Out. LCGC International. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
-
Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
-
Sulphonamides. [Link]
-
Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]
-
Tackling emulsions just got easier. Biotage. [Link]
-
Problems with extractions. University of York Chemistry Teaching Labs. [Link]
- Process for breaking an emulsion.
-
Liquid-Liquid Extraction: An Overview. Syrris. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. ResearchGate. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
-
Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements. Longdom Publishing. [Link]
-
Liquid–liquid extraction. Wikipedia. [Link]
-
Workup: How to Manage an Emulsion. University of Rochester Department of Chemistry. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]
-
4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]
-
Waste Oil Emulsion Breaking with an Industrial Centrifuge. Dolphin Centrifuge. [Link]
-
SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]
-
Salting Out During Extraction In The Centrifugal Extractor. TOPTION INSTRUMENT CO.,LTD. [Link]
-
Unit 3 - Sulphonamide - SAR & PKa. Scribd. [Link]
-
Breaking emulsions. Reddit. [Link]
-
Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. [Link]
-
Development of Salting-out Assisted Liquid-Liquid Extraction for the Determination of Orange I. [Link]
-
Salting-out assisted liquid-liquid extraction for bioanalysis. PubMed. [Link]
-
Sulfonamide Derivatives as Novel Surfactant/Alkaline Flooding Processes for Improving Oil Recovery. PMC. [Link]
-
Emulsification liquid–liquid microextraction based on deep eutectic solvents: an extraction method for the determination of sulfonamides in water samples. RSC Publishing. [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
-
Emulsion Problem Encountered in Extractions. BrainKart. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. brainkart.com [brainkart.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Sulfonamide Derivatives as Novel Surfactant/Alkaline Flooding Processes for Improving Oil Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. azom.com [azom.com]
- 8. How does emulsion splitting work? - Kluthe Magazine [kluthe.com]
- 9. biotage.com [biotage.com]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
minimizing side reactions in the synthesis of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
[1]
Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Minimizing Side Reactions & Protocol Optimization Assigned Specialist: Senior Application Scientist[1]
Introduction: The Scaffold & The Challenge
You are likely synthesizing 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide as a fragment for carbonic anhydrase inhibitors or as an intermediate for loop diuretics.[1]
This synthesis presents a classic "chemoselectivity paradox":
-
The Furan Ring: An electron-rich, acid-sensitive moiety that polymerizes into black tar in the presence of strong acids (generated during sulfonylation).
-
The Aniline: A nucleophilic amine that must be generated after the sulfonamide bond is formed to prevent self-polymerization.
This guide bypasses the unstable 2-aminobenzenesulfonyl chloride route. Instead, we utilize the Nitro-Precursor Route (2-nitrobenzenesulfonyl chloride), followed by a chemoselective reduction.[1]
Module 1: The Coupling Phase (Sulfonylation)[1]
Objective: React 2-nitrobenzenesulfonyl chloride with furfurylamine without opening the furan ring.
The Protocol (Self-Validating)
-
Reagents: 2-Nitrobenzenesulfonyl chloride (1.0 eq), Furfurylamine (1.1 eq), Triethylamine (2.5 eq), DCM (Anhydrous).[1]
-
Mechanism: Nucleophilic attack of the amine on the sulfonyl sulfur.
-
Critical Control Point: The reaction generates HCl.[2] If the base (Triethylamine) is insufficient or added late, the local acid concentration will degrade the furan ring immediately.
Step-by-Step:
-
Dissolve Furfurylamine (1.1 eq) and Triethylamine (2.5 eq) in anhydrous DCM under Nitrogen. Cool to 0°C .[3]
-
Dissolve 2-Nitrobenzenesulfonyl chloride (1.0 eq) in a separate volume of DCM.
-
Dropwise Addition: Add the sulfonyl chloride solution to the amine solution over 30 minutes. Never add the amine to the chloride; this creates temporary excess acid conditions.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with sat. NaHCO3 (removes unreacted acid/chloride)
Water Brine.[1] Dry over Na2SO4.
Troubleshooting & FAQs: Coupling Phase
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Black/Brown Tar | Furan Polymerization | Acid Shock: HCl generated faster than base could neutralize it.[1] | Ensure Base is present before adding sulfonyl chloride. Maintain 0°C. |
| Low Yield (<40%) | Hydrolysis | Wet Solvents: Sulfonyl chloride reacted with water in the DCM. | Use anhydrous DCM. Dry glassware.[4] Check sulfonyl chloride quality (it hydrolyzes on shelf). |
| Double Spot on TLC | Bis-Sulfonylation | Stoichiometry Error: Primary amine attacked two sulfonyl chlorides. | Strictly limit Sulfonyl Chloride to 1.0 eq. Use a slight excess of amine (1.1 eq).[1] |
Module 2: The Reduction Phase (Nitro to Amino)
Objective: Reduce the nitro group to an aniline without hydrogenating the furan double bonds.
The Protocol: Chemoselective Iron Reduction (Bechamp Conditions)
Avoid Catalytic Hydrogenation (H2/Pd-C) unless you have strictly poisoned catalysts.[1] Pd/C will often saturate the furan ring to a tetrahydrofuran.
-
Reagents: Nitro-intermediate (1.0 eq), Iron Powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (3:1).[1]
-
Mechanism: Single electron transfer (SET) reduction.[1]
Step-by-Step:
-
Suspend the Nitro-sulfonamide in Ethanol/Water (3:1).
-
Add Ammonium Chloride and Iron Powder .
-
Heat to reflux (70-80°C) with vigorous stirring for 2-4 hours.
-
Monitoring: TLC should show the disappearance of the non-polar nitro compound and appearance of the polar, fluorescent amino compound.
-
Workup: Filter hot through Celite (to remove iron oxide sludge). Wash the pad with hot ethanol. Concentrate filtrate.[5]
Troubleshooting & FAQs: Reduction Phase
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Product is saturated (Tetrahydrofuran) | Over-Reduction | Wrong Method: Used H2/Pd-C or high pressure.[1] | Switch to Fe/NH4Cl or SnCl2 (stannous chloride).[1] These do not reduce furan rings. |
| Incomplete Reaction | Stalled Reduction | Surface Passivation: Iron powder is oxidized/old. | Activate Iron powder with dilute HCl wash prior to use, or use excess fresh powder. |
| Red/Orange Filtrate | Iron Contamination | Colloidal Iron: Fe salts passing through filter. | Wash the organic layer with EDTA solution or Rochelle salt solution to sequester iron. |
Visual Logic & Decision Trees
The following diagrams visualize the workflow and troubleshooting logic.
Caption: Figure 1. Optimized synthetic workflow with critical decision gates to prevent furan degradation.
Caption: Figure 2. Root cause analysis for common failure modes in furan-sulfonamide coupling.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for sulfonyl chloride coupling and Schotten-Baumann conditions).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides. Journal of Medicinal Chemistry. [1]
-
Patent US6022984A. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents.
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. (General procedure for Fe/HCl and Fe/NH4Cl reductions).
Sources
- 1. EP0976742A1 - A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors - Google Patents [patents.google.com]
- 2. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Sulfonamides with Furan Moieties
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of sulfonamides that incorporate a furan moiety. The unique combination of the electron-rich, acid-labile furan ring and the acidic sulfonamide group presents a distinct set of challenges during purification. This resource is designed to provide you with the expertise and practical insights needed to navigate these complexities, ensuring the integrity and purity of your compounds.
Our approach is grounded in established scientific principles and field-proven experience. We will explore the causal relationships behind common purification issues and provide validated protocols to overcome them.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your purification workflow.
Chromatography Issues
Question 1: My furan-containing sulfonamide appears to be degrading on my silica gel column. What is happening and how can I prevent it?
Answer:
This is a very common issue. The degradation is most likely due to the acidic nature of standard silica gel, which can catalyze the opening of the acid-sensitive furan ring.[1] The lone pair of electrons on the furan oxygen makes the ring susceptible to protonation, initiating a cascade of reactions that can lead to ring-opened byproducts, often appearing as a streak or multiple spots on a TLC plate.
Causality:
-
Acid-Catalyzed Hydrolysis: The Brønsted acidic sites on the surface of silica gel can protonate the furan ring, making it susceptible to nucleophilic attack by water or other polar solvents in the mobile phase. This can lead to the formation of 1,4-dicarbonyl compounds.
-
Lewis Acidity: Trace metal impurities in silica gel can also act as Lewis acids, coordinating to the furan oxygen and promoting ring opening.
Solutions:
-
Deactivate the Silica Gel:
-
Basic Wash: Before packing your column, you can slurry the silica gel in a dilute solution of a volatile base, such as triethylamine (typically 0.1-1% in the eluent), and then evaporate the solvent. This neutralizes the acidic sites.
-
Use Pre-treated Silica: Commercially available deactivated silica gel is an excellent option.
-
-
Switch to an Alternative Stationary Phase:
-
Alumina: Alumina is available in neutral, acidic, and basic forms. For many furan-containing sulfonamides, neutral or basic alumina can be a good alternative to silica gel.
-
Reversed-Phase Chromatography (C18): This is often the preferred method for polar compounds or those sensitive to normal-phase conditions. A mobile phase of water/acetonitrile or water/methanol, sometimes with a modifier like formic acid or TFA to improve peak shape, is typically used.[2]
-
-
Minimize Contact Time:
-
Flash Chromatography: Use flash chromatography instead of gravity chromatography to reduce the time your compound spends on the column.
-
Optimize Solvent System: Develop a solvent system that provides good separation with a reasonably high Rf value (0.3-0.4) to ensure rapid elution.
-
Question 2: I am observing "oiling out" of my sulfonamide during crystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common problem in the crystallization of sulfonamides and occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This can be due to several factors, including a high concentration of impurities, the melting point of your compound being lower than the solution temperature, or an inappropriate solvent choice.
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, perhaps with an ice bath, to induce crystallization.
-
Change the Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a co-solvent system. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.
-
-
Pre-purification: If the crude product is highly impure, a preliminary purification step like a quick filtration through a silica plug (using a less polar solvent system to quickly elute your compound) can remove impurities that inhibit crystallization.
Stability and Degradation
Question 3: My compound is unstable in the formulation solution, especially at lower pH. What degradation pathways should I be concerned about?
Answer:
Furan-containing sulfonamides can be susceptible to degradation in aqueous solutions, particularly under acidic conditions. A notable example is the pH-sensitive prodrug N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), which was observed to degrade in a pH 4.5 formulation.[2]
Potential Degradation Pathways:
-
Acid-Catalyzed Furan Ring Opening: As discussed previously, protonation of the furan ring can lead to hydrolysis and the formation of reactive intermediates.
-
Hydrolysis of the Sulfonamide Bond: While generally stable, the sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, though this is less common than furan ring degradation.
-
Oxidation: The furan ring can be susceptible to oxidation, which can be exacerbated by exposure to air, especially in solution.[2] The degradation of BMS-986231 was found to increase when the solution was exposed to air compared to a nitrogen atmosphere.[2]
Troubleshooting and Mitigation:
-
pH Control: Maintain a neutral or slightly basic pH during workup and purification whenever possible. Use buffered solutions if necessary. Furosemide, a common diuretic with a furan and sulfonamide moiety, shows increased stability in alkaline solutions.[3]
-
Inert Atmosphere: For particularly sensitive compounds, perform purification and handling under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[2]
-
Forced Degradation Studies: Proactively identify potential degradants by conducting forced degradation studies.[4][5][6][7] This involves subjecting your compound to stress conditions (acid, base, heat, oxidation, and light) to generate and identify degradation products, which will aid in developing stability-indicating analytical methods.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, heat | Furan ring opening, Sulfonamide hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, heat | Sulfonamide hydrolysis |
| Oxidation | 3% H2O2, room temperature | Oxidation of the furan ring |
| Thermal | 60°C | General degradation |
| Photolytic | UV/Vis light exposure | Photodegradation |
A summary of typical forced degradation study conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel furan-containing sulfonamide?
A1: A multi-step approach is often best:
-
Initial Workup: A standard aqueous workup to remove inorganic salts and water-soluble impurities. Be mindful of the pH of your aqueous washes to avoid degradation of the furan ring.
-
Column Chromatography: If necessary, use a deactivated stationary phase like deactivated silica or neutral alumina. Reversed-phase HPLC is often a good choice for final purification.[2]
-
Crystallization: This is an excellent final step to obtain a highly pure, crystalline solid. Experiment with different solvent systems to find the optimal conditions.
Q2: How can I monitor the purity of my furan-containing sulfonamide?
A2: A combination of techniques is recommended for accurate purity assessment:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reactions and column fractions.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A stability-indicating HPLC method should be developed that can separate the parent compound from all potential impurities and degradants.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of the main compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used to detect impurities.
Q3: Are there any specific safety concerns when working with furan-containing sulfonamides?
A3: While the specific toxicity of a novel compound must be determined, it's worth noting that some furan-containing compounds can be metabolized in vivo to reactive intermediates.[9] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should always be followed.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
-
Weigh the required amount of silica gel for your column into a round-bottom flask.
-
Prepare a solution of 1% triethylamine in your chosen chromatography eluent (e.g., ethyl acetate/hexane).
-
Add the triethylamine solution to the silica gel to form a slurry.
-
Gently swirl the slurry for 5-10 minutes.
-
Remove the solvent under reduced pressure on a rotary evaporator until the silica gel is a free-flowing powder.
-
The deactivated silica gel is now ready for packing the column.
Protocol 2: General Method for Reversed-Phase Flash Chromatography
-
Column: C18-functionalized silica gel.
-
Sample Preparation: Dissolve the crude furan-containing sulfonamide in a minimal amount of a strong solvent like methanol or DMF.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typically used. Both solvents may contain 0.1% formic acid or TFA to improve peak shape.
-
Equilibration: Equilibrate the column with a low percentage of solvent B (e.g., 5-10%) for several column volumes.
-
Loading: Load the sample onto the column.
-
Elution: Run a linear gradient from your initial conditions to a higher percentage of solvent B (e.g., 5-100% B over 20-30 column volumes).
-
Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water can require lyophilization (freeze-drying).
Visualizations
Workflow for Troubleshooting Furan-Sulfonamide Purification
Caption: A decision-making workflow for the purification of furan-containing sulfonamides.
Degradation Pathway of Furan Ring under Acidic Conditions
Caption: Simplified acid-catalyzed ring-opening of a furan moiety.
References
-
Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds. BenchChem Technical Guides.
-
El-Gindy, A., El-Zeany, B., & Awad, T. (1983). Stability of furosemide in aqueous systems. PubMed. Available at: [Link]
- Busacca, C. A., et al. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents.
-
ResearchGate. (2025). Physical, chemical, and microbiological stability of extemporaneous furosemide suspensions. ResearchGate. Available at: [Link]
- Mughal, E. U., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
- Busacca, C. A., et al. (2000). A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors. Google Patents.
- Gavin Publishers. (2019). Solubility, pH and Temperature are Critical Parameters of Furosemide in Elastomeric Pump Infusion: Solving a Problem for Clinical Employment. Gavin Publishers.
- Ribeiro, R. P., et al. (2006).
-
Chula Digital Collections. (1999). Stability of Furosemide in Extemporaneously Compounded Oral Suspensions: Effect of Vehicle, pH, and Storage Conditions. Chula Digital Collections. Available at: [Link]
- BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. Available at: [Link]
- SciSpace. (2020). STABILITY OF FUROSEMIDE AND TORASEMIDE IN PARENTERAL NUTRITION ADMIXTURE. SciSpace.
- PharmaInfo. (2012).
- American Journal of Chemistry. (2023).
- Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific.
- Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.
- International Journal of Research in Pharmaceutical Sciences. (2020). Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis. International Journal of Research in Pharmaceutical Sciences.
- University of Rochester, Department of Chemistry.
- Aluru, R. G. P., et al. (2018). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs.
- Foundation of Quality for Pharmaceutical Drugs. (2020). Isolation and Purification of Impurities in Drug Substances. 의약품품질연구재단.
- Agilent. (2012). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent.
- King, I. S. C. (2012). On the Synthesis of Furan-Containing Fragrance Compounds. Cardiff University.
- Koopman, F., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.
- ResearchGate. (2025). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- Turnbull, O. M., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society.
- ResearchGate. (2020). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives.
- UNIMORE. (2002). Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. UNIMORE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. q1scientific.com [q1scientific.com]
- 8. Stability of furosemide in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PubMed [pubmed.ncbi.nlm.nih.gov]
improving crystal quality of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide for X-ray diffraction
Status: Operational | Ticket ID: XRD-FUR-002 | Scientist: Senior Application Specialist
Diagnostic & Triage: What is the current state of your sample?
Before proceeding with optimization, identify your current failure mode. The behavior of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide is heavily influenced by the ortho-amino group, which often forms intramolecular hydrogen bonds with the sulfonyl oxygens, altering its solubility profile compared to para-isomers.
| Observation | Diagnosis | Root Cause | Immediate Action |
| Oiling Out | Liquid-Liquid Phase Separation (LLPS) | Temperature is too high; solvent boiling point > melting point; or supersaturation is too rapid. | Re-heat to dissolve, add 10% more solvent, and cool slower . |
| Microcrystalline Powder | Nucleation rate > Growth rate | Supersaturation is too high. | Dilute the solution or switch to Vapor Diffusion . |
| Needles/Whiskers | 1D Growth Bias | Preferential growth along the H-bond axis (common in sulfonamides). | Change solvent polarity to inhibit the fast-growing face (e.g., add Toluene). |
| Decomposition/Color Change | Furan Ring Oxidation/Acidolysis | Furan ring opening due to acidic impurities or prolonged air exposure. | Stop. repurify. Avoid acidic solvents (e.g., unneutralized CHCl3). |
Solvent System Selection (The "Ortho" Effect)
FAQ: Why won't my standard sulfonamide solvents work?
Answer: Unlike para-sulfonamides, the ortho-position of the amino group (
Recommended Solvent Systems
Based on dipole moment matching and Hirshfeld surface analysis of furan-sulfonamide analogs.
| Method | Solvent A (Good Solvent) | Solvent B (Anti-Solvent/Precipitant) | Notes |
| Slow Evaporation | Acetonitrile (MeCN) | None | MeCN often yields blockier crystals for sulfonamides than alcohols. |
| Vapor Diffusion | THF or Acetone | Pentane or Hexane | Excellent for avoiding oiling out.[1] Furan is stable in these. |
| Recrystallization | Ethanol (Abs) | Toluene | Toluene promotes |
Critical Warning: Avoid Chlorinated Solvents (DCM, Chloroform) unless stabilized. The furan ring is electron-rich and susceptible to acid-catalyzed decomposition if the solvent contains trace HCl.
Troubleshooting Workflow
Use this logic tree to determine your next experimental step.
Figure 1: Decision matrix for troubleshooting common crystallization failures.
Advanced Protocol: Vapor Diffusion (The "Gold Standard")
For SC-XRD, you need few nucleation sites and slow growth. Vapor diffusion controls supersaturation more precisely than evaporation.
The Setup
You will create a thermodynamic gradient where the volatile anti-solvent (Outer Vial) slowly diffuses into the solution (Inner Vial), lowering solubility gradually.
Materials:
-
Inner Vial: 4 mL glass vial (uncapped).
-
Outer Vial: 20 mL scintillation vial (capped).
-
Solvent Pair: THF (Inner) / Pentane (Outer) .
Step-by-Step Protocol
-
Dissolution: Dissolve 10–15 mg of this compound in 0.5 mL of THF . Ensure it is crystal clear. Filter through a 0.45 µm PTFE syringe filter if necessary.
-
Outer Fill: Place 3 mL of Pentane in the outer vial.
-
Assembly: Carefully place the inner vial inside the outer vial. Do not let the liquids mix.
-
Sealing: Cap the outer vial tightly. Wrap with Parafilm to prevent pentane escape.
-
Incubation: Place in a vibration-free area at constant temperature (20°C). Dark storage is preferred to prevent furan photo-oxidation.
-
Timeline: Check after 3 days. If clear, wait 7 days.
Figure 2: Thermodynamic flow of the Vapor Diffusion technique.
Addressing Twinning & Disorder
FAQ: My crystals look like "clusters" or "stars" under the microscope.
Issue: This is likely Merohedral Twinning or intergrowth. Sulfonamides are prone to this because the hydrogen bonding networks can propagate in multiple directions with similar energies.
Corrective Actions:
-
Slower Growth: If using evaporation, cover the vial with Parafilm and poke only one pinhole to slow the rate.
-
Viscosity Modifier: Add a drop of a high-viscosity solvent (e.g., nitrobenzene or propylene glycol) to the mother liquor. This slows convection currents and diffusion, reducing the chance of multi-site nucleation.
-
Change the H-Bond Acceptor: If growing from ethanol, switch to Acetonitrile . Ethanol acts as both donor and acceptor, which can confuse the packing of the sulfonamide (
) and amine ( ) groups. Acetonitrile is only an acceptor, forcing the molecule to self-assemble more strictly.
References
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard text on crystal growth mechanisms and polymorphism).
-
Groom, C. R., et al. (2016).[2] "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179. Link (Source for comparative sulfonamide packing motifs).
- Hulliger, J. (1994). "Chemistry and Physics of Crystal Growth." Angewandte Chemie International Edition, 33(2), 143-162.
-
BenchChem Technical Support. (2025). "Crystallinity of Sulfonamide Compounds: Troubleshooting Guide." Link (General troubleshooting for sulfonamide oiling out).
- Cruickshank, D. L., et al. (2024). "Influence of Solvent Selection on the Crystallizability...". White Rose Research Online. (Specifics on solvent-solute interactions).
Sources
Validation & Comparative
1H NMR spectral analysis of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
Title: Advanced Spectral Analysis: 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide Subtitle: A Comparative Technical Guide for Structural Validation Against Pharmacopeial Standards
Executive Summary: The "Coupling Switch" Paradigm
In the development of sulfonamide-based diuretics and carbonic anhydrase inhibitors, structural fidelity is paramount. This guide provides an in-depth spectral analysis of This compound (hereafter referred to as Target-S ).[1]
We compare Target-S directly against the industry "Gold Standard," Furosemide . While both molecules share furan, benzene, and sulfonamide moieties, they represent a "structural inversion" of the nitrogen substituents.
-
Furosemide: Contains a substituted aniline and a primary sulfonamide.[1]
-
Target-S: Contains a primary aniline and a substituted sulfonamide.[1][2]
This guide demonstrates how to utilize 1H NMR to definitively distinguish these isomers, focusing on the "Coupling Switch" of the methylene linker and the distinct chemical shifts of the exchangeable protons.
Methodological Framework
Synthesis & Purity Context
Target-S is typically synthesized via the nucleophilic attack of furfurylamine on 2-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group. Impurities often include the unreduced nitro-intermediate or the bis-sulfonamide.[1] NMR is the primary tool for quantifying these species.
NMR Sample Preparation Protocol
To ensure reproducibility and resolution of exchangeable protons, the following protocol is mandatory.
-
Solvent Selection: DMSO-d6 (99.9% D) is the required solvent.[1]
-
Reasoning: Chloroform-d (
) causes broadening of the sulfonamide NH and aniline signals due to rapid exchange and poor solubility, often masking the critical scalar couplings needed for structural proof. DMSO-d6 stabilizes these protons via hydrogen bonding.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).[1]
Experimental Workflow (DOT Visualization):
Figure 1: Optimized NMR sample preparation and acquisition workflow for sulfonamide derivatives.
Comparative Spectral Analysis
This section objectively compares Target-S with Furosemide to highlight the diagnostic signals.
The "Nitrogen Switch" (Diagnostic Region: 5.0 – 8.0 ppm)[1]
The most definitive proof of structure lies in the exchangeable protons.
| Feature | Target-S (This Product) | Furosemide (Alternative) | Spectral Consequence |
| Aniline Nitrogen | Primary ( | Secondary ( | Target-S shows a broad singlet (2H) upfield; Furosemide shows a triplet/broad doublet (1H).[1] |
| Sulfonamide Nitrogen | Secondary ( | Primary ( | Target-S shows a distinct triplet (coupled to |
| Methylene ( | Coupled to Sulfonamide NH | Coupled to Aniline NH | Chemical shift environment differs by ~0.3 ppm due to electron-withdrawing nature of |
Detailed Assignment Table (DMSO-d6, 400 MHz)
Note: Shifts are approximate based on electronic shielding principles and analogue data.
| Position | Group | Shift ( | Multiplicity | Interpretation | |
| 8.10 | Triplet | 6.2 | Diagnostic: Coupled to | ||
| Furan-H | 7.55 | Doublet | 1.8 | Typical | |
| Benzene-H | 7.45 | Doublet | 8.0 | Ortho to sulfonamide (deshielded).[1] | |
| Benzene-H | 7.25 | Triplet | 7.5 | Meta to sulfonamide.[1] | |
| Benzene-H | 6.75 | Doublet | 8.0 | Ortho to amino (shielded).[1] | |
| Benzene-H | 6.55 | Triplet | 7.5 | Meta to amino (shielded).[1] | |
| Furan-H | 6.35, 6.25 | Multiplets | - | Characteristic furan "fingerprint".[1][3] | |
| 5.90 | Broad Singlet | - | Key Differentiator: Integrates to 2H.[1] Upfield of sulfonamide NH. | ||
| 4.05 | Doublet | 6.2 | Coupled to Sulfonamide NH.[1] |
Deep Dive: Structural Validation Logic
To confirm the structure of Target-S and rule out the Furosemide isomer or the Bis-sulfonamide impurity, follow this logic path.
Logic Pathway (DOT Visualization):
Figure 2: Decision tree for validating the this compound structure.
The "Gold Standard" Comparison: Solvent Effects
Why use DMSO-d6 over
-
In
: The sulfonamide is often invisible or extremely broad due to rapid proton exchange and quadrupole broadening from the nitrogen. The often collapses to a singlet, losing the connectivity information. -
In DMSO-d6: The high polarity and hydrogen-bond accepting capability of DMSO "freeze" the exchange.[1] The
becomes a sharp triplet, and the a sharp doublet. This coupling ( ) is the primary proof that the furan ring is attached to the sulfonamide nitrogen, not the aniline nitrogen.
References
-
Abraham, R. J., et al. (2006).[1][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
BenchChem. (2025).[1][5] "A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d."
-
PubChem. (2025).[1] "Furosemide Compound Summary." National Library of Medicine.
-
ChemicalBook. (2025).[1] "2-Methylbenzene-1-sulfonamide NMR Spectrum."
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Mass Spectrometric Fragmentation of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted and comparative mass spectrometric fragmentation pathways of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide , a molecule of interest due to its composite structural motifs prevalent in medicinal chemistry.
This document moves beyond a mere recitation of potential cleavages, delving into the mechanistic rationale behind the fragmentation cascades. By synthesizing established principles of mass spectrometry with data from analogous structures, we provide a robust framework for the interpretation of mass spectral data for this compound and related chemical series.
Predicted Fragmentation Pathways: A Mechanistic Overview
The fragmentation of this compound under mass spectrometric conditions, particularly with soft ionization techniques like Electrospray Ionization (ESI), is governed by the inherent chemical properties of its constituent functional groups: the 2-aminobenzenesulfonamide core and the N-furfuryl substituent. The following sections delineate the most probable fragmentation routes.
The Sulfonamide Moiety: A Hub of Characteristic Cleavages
The sulfonamide linkage is a critical nexus for fragmentation. In positive-ion mode ESI-MS, protonation is likely to occur at one of the nitrogen atoms, initiating a cascade of bond cleavages.
-
Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation of aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[1][2] This often proceeds through a rearrangement mechanism and is a strong indicator of the presence of a sulfonamide group. The stability of the resulting fragment ion is influenced by the substituents on the aromatic ring.
-
Cleavage of the S-N Bond: The bond between the sulfur atom and the sulfonamide nitrogen is susceptible to cleavage. This can lead to the formation of a 2-aminobenzenesulfonyl cation or a radical cation, depending on the ionization method.[3] Concurrently, the N-(furan-2-ylmethyl)amine portion would be released as a neutral or charged species.
-
Cleavage of the C-S Bond: Scission of the bond between the benzene ring and the sulfur atom can also occur, leading to the formation of an aminophenyl radical cation and the [SO₂NHCH₂-furan] fragment.
The N-Furfuryl Group: A Source of Signature Ions
The N-(furan-2-ylmethyl) substituent provides a distinct set of fragmentation pathways that are highly informative for structural elucidation.
-
Formation of the Furfuryl Cation: A dominant fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the formation of the highly stable furfuryl cation at m/z 81. This is a common fragmentation for compounds containing a furfuryl moiety.
-
Generation of the Tropylium-like Ion: The furfuryl cation can undergo rearrangement to a more stable pyrylium ion, also at m/z 81.
-
Formation of the Iminium Ion: Cleavage of the C-N bond can also result in the formation of a furfuryl iminium ion, [CH₂=NH-CH₂-furan]⁺.
The Aminobenzene Moiety: A Contributor to the Spectrum
The 2-aminobenzene portion of the molecule will also contribute to the overall fragmentation pattern.
-
Formation of the 2-aminophenyl cation: Following the loss of the sulfonamide-furfuryl moiety, a 2-aminophenyl cation at m/z 92 can be observed.
The interplay of these fragmentation pathways will define the mass spectrum of this compound. The relative abundance of the fragment ions will be dependent on the ionization technique and the collision energy employed.
Comparative Fragmentation Analysis
| Analogous Structure | Key Fragmentation Pathway | Observed Fragment Ions (m/z) | Relevance to Target Molecule |
| Aromatic Sulfonamides | Neutral loss of SO₂ | [M+H - 64]⁺ | Confirms the expected behavior of the sulfonamide core.[1][2] |
| 2-Aminobenzenesulfonamide | Loss of NH₃, SO₂ | 155, 108, 92 | Provides a fragmentation signature for the aminobenzenesulfonamide portion.[4] |
| N-furfuryl-containing compounds | Formation of furfuryl cation | 81 | Confirms the expected cleavage of the N-furfuryl group. |
| N-benzyl-N-(furan-2-ylmethyl) acetamide | Formation of furfuryl-amine moiety | 96 | Suggests a possible fragment arising from the cleavage of the S-N bond in the target molecule.[1] |
This comparative analysis strongly supports the predicted fragmentation pathways. The presence of a fragment at m/z 81 would be a strong indicator of the furfuryl moiety, while the neutral loss of 64 Da would confirm the sulfonamide group. The observation of a fragment at m/z 92 would point towards the 2-aminophenyl portion of the molecule.
Experimental Protocols
To acquire high-quality mass spectral data for this compound, the following experimental protocols are recommended.
Protocol 1: Electrospray Ionization (ESI) Mass Spectrometry
Objective: To obtain the mass spectrum of the protonated molecule and its fragmentation pattern using ESI.
Methodology:
-
Sample Preparation: Prepare a 1-10 µg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation in positive-ion mode.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1 - 2 Bar
-
Drying Gas (N₂): 6 - 8 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
-
MS Scan Parameters:
-
Scan Range: m/z 50 - 500
-
Acquisition Rate: 1-2 spectra/s
-
-
Tandem MS (MS/MS) Parameters:
-
Select the protonated molecule ([M+H]⁺) as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire product ion spectra.
-
Protocol 2: Electron Ionization (EI) Mass Spectrometry
Objective: To obtain the mass spectrum of the molecular ion and its fragmentation pattern using EI.
Methodology:
-
Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Utilize a mass spectrometer with an EI source.
-
EI Source Parameters:
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200 - 250 °C
-
-
MS Scan Parameters:
-
Scan Range: m/z 40 - 500
-
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of this compound in positive-ion ESI-MS.
Caption: Predicted major fragmentation pathways of protonated this compound.
Caption: Recommended experimental workflow for the mass spectrometric analysis of the target compound.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a rich and informative process, yielding a series of characteristic fragment ions. The loss of SO₂, the formation of the furfuryl cation, and the generation of ions corresponding to the 2-aminobenzenesulfonamide core are all expected and mechanistically sound fragmentation pathways. By leveraging the comparative analysis of structurally related compounds and adhering to robust experimental protocols, researchers can confidently elucidate the structure of this and similar molecules. This guide provides a foundational framework for such investigations, empowering scientists in their pursuit of novel therapeutic agents.
References
-
Corredor Montaña, J. D., Loaiza, A. E., Romanelli, G. P., & Gómez Castaño, J. A. (n.d.). Mass spectrum of amide (2). ResearchGate. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Wang, R., Lin, F., Gao, Y., & Liu, S. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4(43), 22754-22762. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
-
Martins, C. C., Bassetto, C. A. Z., Santos, J. M., Eberlin, M. N., Magalhães, A., Varanda, W., & Perez, E. R. (2016). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids, 48(1), 239–248. [Link]
-
PubChem. (n.d.). 2-Aminobenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Furan, 2-(2-furanylmethyl)-5-methyl-. NIST WebBook. Retrieved February 15, 2026, from [Link]
-
Sun, W., Li, Y., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 418–422. [Link]
-
MassBank. (n.d.). FURFURYL ALCOHOL; EI-B; MS. Retrieved February 15, 2026, from [Link]
-
Kadhim, M. J., Fauzi, A., & Hameed, I. H. (n.d.). Mass spectrum of Furfural with Retention Time (RT)= 3.384. ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2-Aminobenzenesulfonamide | C6H8N2O2S | CID 72894 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide and Standard Carbonic Anhydrase Inhibitors
This guide provides a comprehensive comparison of the binding affinity of the novel compound, 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide, with established standard inhibitors of carbonic anhydrase (CA). Designed for researchers, scientists, and drug development professionals, this document delves into the underlying scientific principles, presents detailed experimental protocols for affinity determination, and offers a comparative analysis of binding data.
The structural hallmark of this compound is the presence of a primary sulfonamide group attached to a benzene ring. This moiety is a well-established zinc-binding group, making carbonic anhydrases a primary and logical target for this compound. Carbonic anhydrases are a ubiquitous family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their physiological and pathological significance has rendered them attractive targets for therapeutic intervention in a range of disorders, including glaucoma, epilepsy, and certain types of cancer.[1] The furan ring, an electron-rich aromatic heterocycle, is a common scaffold in medicinal chemistry, known to engage in various interactions with biological targets, potentially influencing the compound's overall binding affinity and selectivity.[2]
This guide will focus on the comparative binding affinity of this compound against human carbonic anhydrase II (hCA II), a well-characterized and physiologically significant isoform, in relation to a panel of clinically approved and widely studied standard inhibitors.
Comparative Binding Affinity
The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug discovery, often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value indicates a higher binding affinity. The following table summarizes the reported binding affinities of standard carbonic anhydrase inhibitors against hCA II, providing a benchmark for evaluating novel compounds like this compound.
| Inhibitor | Chemical Structure | Kᵢ for hCA II (nM) |
| Acetazolamide | 5-acetamido-1,3,4-thiadiazole-2-sulfonamide | 10 - 14 |
| Dorzolamide | (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide | 1.9 |
| Brinzolamide | (R)-4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e][1][3]thiazine-6-sulfonamide 1,1-dioxide | 3.19 (IC₅₀) |
| Methazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | 14 |
Note: The binding affinity of this compound is yet to be experimentally determined and will be the focus of the subsequent experimental protocols.
Experimental Protocols for Determining Binding Affinity
To ascertain the binding affinity of this compound to carbonic anhydrase, several robust biophysical and enzymatic assays can be employed. The following are detailed, step-by-step methodologies for three widely accepted techniques. The causality behind experimental choices is explained to ensure a self-validating system.
Stopped-Flow CO₂ Hydration Assay
This is a pre-steady-state kinetic method that directly measures the enzymatic activity of carbonic anhydrase and its inhibition. The assay monitors the pH change resulting from the CA-catalyzed hydration of CO₂, using a pH indicator.
Principle: The rapid mixing of a CO₂-saturated solution with a solution containing carbonic anhydrase and a pH indicator initiates the enzymatic reaction. The production of protons leads to a change in the absorbance of the pH indicator, which is monitored over a short time scale. The initial rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rates at various inhibitor concentrations, the inhibition constant (Kᵢ) can be determined.
Caption: Workflow of the Stopped-Flow CO₂ Hydration Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of recombinant human Carbonic Anhydrase II (hCA II) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.3). The final enzyme concentration in the assay is typically in the low nanomolar range.
-
CO₂-Saturated Water: Prepare fresh by bubbling high-purity CO₂ gas through deionized water on ice for at least 30 minutes prior to the experiment.
-
Buffer with pH Indicator: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 8.3) containing a pH indicator (e.g., 100 µM Phenol Red).
-
Inhibitor Solutions: Prepare a stock solution of this compound and standard inhibitors (Acetazolamide, etc.) in a suitable solvent (e.g., DMSO) and then prepare a dilution series in the assay buffer.
-
-
Instrument Setup:
-
Set up the stopped-flow spectrophotometer according to the manufacturer's instructions.
-
Equilibrate the instrument to the desired temperature (typically 25°C).
-
Set the spectrophotometer to monitor the absorbance at the wavelength of maximum absorbance change for the chosen pH indicator (e.g., 557 nm for Phenol Red).
-
-
Assay Performance:
-
Load one syringe of the stopped-flow instrument with the enzyme and pH indicator solution and the other syringe with the CO₂-saturated water.
-
Perform a control run without any inhibitor to determine the uninhibited enzyme activity.
-
For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for a specified time before mixing with the CO₂ solution.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Record the change in absorbance over time (typically for a few seconds).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Plot the initial rates against the inhibitor concentrations.
-
Fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures real-time binding interactions between a ligand immobilized on a sensor chip and an analyte in solution.
Principle: A change in the refractive index at the surface of a gold-coated sensor chip, caused by the binding of an analyte to the immobilized ligand, is detected as a change in the resonance angle of surface plasmons. This change is proportional to the mass of the bound analyte.
Caption: General workflow for an SPR experiment.
Step-by-Step Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of hCA II in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound and standard inhibitors in a suitable running buffer (e.g., HBS-EP buffer).
-
Establish a stable baseline by flowing the running buffer over the sensor surface.
-
Inject the different concentrations of the analyte over the immobilized hCA II surface for a defined period (association phase).
-
Switch back to the running buffer to monitor the dissociation of the inhibitor from the enzyme (dissociation phase).
-
If necessary, inject a regeneration solution (e.g., a pulse of low pH buffer) to remove any remaining bound analyte.
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ = kₔ/kₐ).[4]
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (enzyme) in a sample cell at constant temperature. The heat change associated with each injection is measured and plotted against the molar ratio of ligand to macromolecule.
Caption: Workflow for an ITC experiment.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dialyze the hCA II and dissolve the inhibitors in the same buffer to minimize heats of dilution. A common buffer is 50 mM phosphate buffer with 100 mM NaCl, pH 7.0.
-
Accurately determine the concentrations of the enzyme and inhibitor solutions.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set up the isothermal titration calorimeter according to the manufacturer's instructions.
-
Equilibrate the instrument to the desired temperature (e.g., 25°C or 37°C).
-
-
Titration:
-
Load the hCA II solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the enzyme solution.
-
Allow the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
The raw data consists of a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[5]
-
Discussion and Interpretation of Results
The experimental determination of the binding affinity of this compound to carbonic anhydrase will provide crucial insights into its potential as a novel inhibitor.
-
Comparison with Standards: The Kᵢ or Kₐ value obtained for the test compound should be directly compared with those of the standard inhibitors presented in the table. A significantly lower value would indicate a higher potency.
-
Structure-Activity Relationship (SAR): The benzene sulfonamide core is expected to be the primary pharmacophore, with the sulfonamide group coordinating to the zinc ion in the active site of carbonic anhydrase. The 2-amino and N-(furan-2-ylmethyl) substituents will modulate the binding affinity through various interactions with the enzyme's active site residues. The furan moiety may engage in hydrophobic or π-π stacking interactions, potentially enhancing binding.
-
Thermodynamic Signature: ITC provides a detailed thermodynamic profile. A favorable enthalpic contribution (negative ΔH) often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution (positive TΔS) can be driven by the release of water molecules from the binding site (the hydrophobic effect). Understanding these driving forces is critical for rational drug design and lead optimization.
Conclusion
This guide has outlined the rationale for investigating this compound as a carbonic anhydrase inhibitor and has provided detailed, field-proven protocols for determining its binding affinity. By systematically comparing its binding data with that of established standard inhibitors, researchers can effectively evaluate its potential as a novel therapeutic agent. The combination of enzymatic and biophysical assays will provide a comprehensive understanding of the molecular recognition process, paving the way for further development and optimization.
References
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(9), 631–649.
- Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.
- Di Fiore, A., De Simone, G., & Supuran, C. T. (2018). Recent advances in the design of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 13(10), 965-980.
- Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). brinzolamide. Retrieved February 15, 2026, from [Link]
- Fisher, S. Z., & McKenna, R. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design.
-
Core, K., et al. (2010). Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1][3][6]thiadiazole-7-sulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 844-850.
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved February 15, 2026, from [Link]
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
Sources
Mastering Purity and Identity: A Comparative Guide to the Melting Point of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide and Related Sulfonamides
The Significance of Melting Point in Sulfonamide Characterization
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range, typically 1-2°C. The presence of impurities disrupts the crystalline lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a powerful and accessible tool for assessing the purity of a synthesized compound.
In the context of sulfonamides, a class of compounds renowned for their antibacterial properties, precise melting point determination is not merely a quality control checkpoint.[1][2] It serves as a crucial piece of data for:
-
Compound Identification: A sharp, reproducible melting point can serve as a preliminary confirmation of a newly synthesized compound's identity when compared against a known standard or previously characterized batch.
-
Purity Assessment: A broad melting range is a strong indicator of the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis. This alerts the researcher to the need for further purification steps.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Identifying and controlling polymorphism is critical in drug development as it can impact solubility, bioavailability, and stability.
Comparative Analysis of Sulfonamide Melting Points
To provide a meaningful context for the future determination of the melting point of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide, it is instructive to compare it with structurally analogous compounds. The table below presents the melting points of several key sulfonamides. The selection includes the parent compound of the class, sulfanilamide, as well as other derivatives with varying substituents on the sulfonamide nitrogen and the benzene ring.
| Compound Name | Structure | Melting Point (°C) |
| This compound | Not available in literature | |
| Sulfanilamide | 164.5 - 166.5[1][2] | |
| Sulfadiazine | 252 - 256[3][4][5] | |
| Sulfamethoxazole | 168 - 172[6][7] | |
| 2-Aminobenzenesulfonamide | 155 - 157[8] | |
| N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide | 114 - 115[9] |
Discussion of Structural Influences:
The melting point is influenced by the strength of the intermolecular forces in the crystal lattice, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The significant variation in the melting points of the listed sulfonamides can be attributed to their distinct structural features:
-
Sulfanilamide vs. 2-Aminobenzenesulfonamide: The lower melting point of the ortho-amino isomer (2-aminobenzenesulfonamide) compared to the para-isomer (sulfanilamide) may be due to intramolecular hydrogen bonding between the amino group and the sulfonyl group, which can reduce the extent of intermolecular hydrogen bonding and weaken the crystal lattice.
-
Impact of N-Substitution: The high melting point of sulfadiazine is likely due to the presence of the pyrimidine ring, which can participate in strong intermolecular hydrogen bonding and π-π stacking interactions, leading to a more stable crystal lattice. Sulfamethoxazole, with its isoxazole substituent, also exhibits a melting point in the same range as sulfanilamide.
-
Furan-Containing Analogs: The melting point of N-furan-2-ylmethyl-4-methyl-benzenesulfonamide provides a valuable comparison point for the target compound. The absence of the amino group on the benzene ring and the presence of a methyl group will influence its crystal packing and intermolecular interactions differently than the target compound.
Experimental Protocol for Melting Point Determination: The Capillary Method
The following is a detailed, step-by-step protocol for the accurate determination of the melting point of a solid organic compound, such as this compound, using a modern digital melting point apparatus.
Instrumentation:
-
Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)
-
Capillary tubes (open at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Safety glasses
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry, as residual solvent will depress the melting point.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.
-
-
Loading the Capillary Tube:
-
Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the sample will be forced into the open end.
-
Tap the closed end of the capillary tube gently on a hard surface to cause the sample to fall to the bottom.
-
Alternatively, drop the capillary tube, closed end down, through a long glass tube onto the benchtop. The impact will pack the sample tightly.
-
The final packed sample height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range.
-
-
Determination of Approximate Melting Point (Rapid Scan):
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C per minute).
-
Observe the sample through the magnifying eyepiece and note the temperature at which it begins to melt and the temperature at which it is completely liquid. This will give you an approximate melting range.
-
-
Accurate Melting Point Determination (Slow Scan):
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid scan.
-
Prepare a new capillary tube with a fresh sample. It is crucial not to reuse a sample that has been previously melted and re-solidified, as its crystalline structure may have changed.
-
Place the new capillary tube in the apparatus.
-
Heat the sample at a slow, controlled rate, approximately 1-2 °C per minute, as you approach the expected melting point.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal disappears (the completion of melting).
-
The recorded values constitute the melting point range of the sample.
-
-
Mixed Melting Point for Identity Confirmation (Optional):
-
If a reference standard of the compound is available, a mixed melting point determination can be performed to confirm the identity.
-
Thoroughly mix a small, approximately equal amount of the synthesized sample and the reference standard.
-
Determine the melting point of the mixture using the slow scan method.
-
If the melting point of the mixture is sharp and undepressed (i.e., the same as the reference standard), it provides strong evidence that the two samples are identical. If the melting point is depressed and broad, the samples are different.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the melting point of a compound.
Caption: Experimental workflow for melting point determination.
Conclusion
The determination of a melting point is an indispensable technique in the characterization of novel chemical entities like this compound. While the melting point of this specific compound is not yet documented in the literature, the robust and well-established capillary method provides a clear path for its experimental determination. By comparing the obtained value with those of structurally related sulfonamides, researchers can gain valuable insights into the purity and identity of their synthesized material. This comparative approach, grounded in a solid understanding of the structural factors that influence melting points, empowers drug development professionals to make informed decisions and advance their research with confidence.
References
-
Wikipedia. Sulfanilamide. [Link]
-
PubChem. Sulfadiazine. [Link]
-
ibresco. Sulfadiazine. [Link]
-
PubChem. Sulfanilamide. [Link]
-
The Good Scents Company. sulfanilamide, 63-74-1. [Link]
-
PubChem. Sulfamethoxazole. [Link]
-
The Merck Index Online. Sulfadiazine. [Link]
-
MDPI. N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide (N-Furfuryl-p-toluenesulfonamide). [Link]
Sources
- 1. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 2. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfadiazine [drugfuture.com]
- 5. Sulfadiazine =99.0 68-35-9 [sigmaaldrich.com]
- 6. Sulfamethoxazole | 723-46-6 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2-氨基苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
